molecular formula C12H11NO4 B1326709 (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid CAS No. 887572-63-6

(3-formyl-5-methoxy-1H-indol-1-yl)acetic acid

Número de catálogo: B1326709
Número CAS: 887572-63-6
Peso molecular: 233.22 g/mol
Clave InChI: JYRWZDUJNNTMMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(3-formyl-5-methoxy-1H-indol-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(3-formyl-5-methoxyindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-17-9-2-3-11-10(4-9)8(7-14)5-13(11)6-12(15)16/h2-5,7H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRWZDUJNNTMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2C=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Spectral Characterization of 2-(3-formyl-5-methoxyindol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level laboratory monograph designed for analytical chemists and synthetic organic researchers. It focuses on the structural elucidation and robust characterization of 2-(3-formyl-5-methoxyindol-1-yl)acetic acid , a critical scaffold often encountered in the development of aldose reductase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs (specifically Indomethacin derivatives).

Executive Summary & Compound Profile

The target compound, 2-(3-formyl-5-methoxyindol-1-yl)acetic acid , represents a tri-functionalized indole core. Its characterization challenges lie in distinguishing the two carbonyl environments (aldehyde vs. carboxylic acid) and verifying the regiospecificity of the N-alkylation versus potential O-alkylation or C2-alkylation byproducts.

This guide provides a self-validating spectral analysis protocol, ensuring that researchers can confidently distinguish this specific derivative from its precursors (5-methoxyindole-3-carboxaldehyde) and isomers.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 2-(3-formyl-5-methoxyindol-1-yl)acetic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 233.22 g/mol

  • Key Functional Groups:

    • Indole Core: Aromatic stability, UV chromophore.

    • C3-Formyl (-CHO): Electron-withdrawing, diagnostic NMR singlet (~9.9 ppm).

    • C5-Methoxy (-OCH3): Electron-donating, diagnostic NMR singlet (~3.8 ppm).

    • N1-Acetic Acid (-CH2COOH): Solubility modulator, diagnostic methylene singlet (~5.0 ppm).

Synthesis & Critical Process Parameters (CPP)

To understand the spectral impurities, one must understand the genesis of the molecule. The synthesis typically follows a convergent pathway involving the Vilsmeier-Haack formylation followed by N-alkylation.

Validated Synthetic Workflow

The following Graphviz diagram illustrates the logical flow of synthesis and the critical control points where spectral validation is required.

SynthesisWorkflow cluster_QC QC Checkpoints Start 5-Methoxyindole Step1 Vilsmeier-Haack (POCl3 / DMF) Start->Step1 Inter1 Intermediate A: 5-Methoxyindole-3-carboxaldehyde Step1->Inter1 C3-Formylation Step2 N-Alkylation (Br-CH2-COOEt / NaH) Inter1->Step2 QC1 Check: C2-H Shift (Verify C3 Sub) Inter1->QC1 Inter2 Intermediate B: Ethyl Ester Derivative Step2->Inter2 N1-Substitution Step3 Hydrolysis (LiOH / THF / H2O) Inter2->Step3 Target TARGET: 2-(3-formyl-5-methoxyindol-1-yl) acetic acid Step3->Target Ester Cleavage QC2 Check: N-CH2 Signal (Verify N1 Sub) Target->QC2

Figure 1: Step-wise synthesis pathway highlighting Critical Quality Attributes (CQA) at Intermediate A and the Final Target.

Spectral Characterization Protocol

This section details the expected spectral data based on chemometric principles and authoritative data from analogous indole derivatives [1, 2].

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d6 is the mandatory solvent. The carboxylic acid proton and the aldehyde proton are often exchangeable or poorly resolved in


. DMSO stabilizes the polar acid group and prevents aggregation.
1H NMR Assignment Table (400 MHz, DMSO-d6)
Position / GroupShift (δ, ppm)MultiplicityIntegrationDiagnostic Note
-COOH (Acid)12.5 - 13.0Broad Singlet1HDisappears on

shake.
-CHO (Aldehyde)9.85 - 9.95Singlet1HHighly deshielded; confirms C3-formylation.
C2-H (Indole)8.15 - 8.25Singlet1HDeshielded by adjacent C3-CHO. Critical for confirming ring integrity.
C4-H (Aromatic)7.60 - 7.65Doublet (

)
1HMeta-coupling to H6; Ortho to OMe.
C7-H (Aromatic)7.40 - 7.50Doublet (

)
1HOrtho coupling to H6.
C6-H (Aromatic)6.90 - 7.00Doublet of Doublets1HCoupled to H7 and H4.
N-CH2 (Methylene)5.05 - 5.15Singlet2HProof of N-alkylation. If this is a quartet, ester hydrolysis failed.
-OCH3 (Methoxy)3.80 - 3.85Singlet3HCharacteristic methoxy signal.

Expert Insight: The most common failure mode in this synthesis is incomplete hydrolysis of the ester intermediate. If you observe a triplet at ~1.2 ppm and a quartet at ~4.1 ppm, the ethyl ester is still present.

13C NMR Key Signals (100 MHz, DMSO-d6)
  • Carbonyl (Aldehyde): ~185.0 ppm (Distinctive downfield peak).

  • Carbonyl (Acid): ~170.0 ppm.

  • C2 (Indole): ~140.0 ppm (Deshielded by N-substitution).

  • C5 (C-OMe): ~156.0 ppm (Oxygen-bearing aromatic carbon).

  • N-CH2: ~48.0 - 50.0 ppm.

  • OMe: ~55.5 ppm.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" validation of the functional groups.

  • 3300 - 2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer). This "hump" often obscures the C-H stretches.

  • 1710 - 1730 cm⁻¹: C=O Stretch (Carboxylic Acid).[1]

  • 1650 - 1660 cm⁻¹: C=O Stretch (Aldehyde).[2][1]

    • Note: The aldehyde carbonyl appears at a lower wavenumber than typical aliphatic aldehydes due to conjugation with the indole double bond [3].

  • 1240 - 1260 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether / Methoxy group).

C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid.

  • Molecular Ion:

    
     at m/z 232.2.
    
  • Fragmentation:

    • Loss of

      
       (M-44) is common in MS/MS experiments for carboxylic acids.
      
    • Loss of

      
       (M-15) from the methoxy group may be observed at higher collision energies.
      

Experimental Validation Workflow

To ensure scientific integrity, the following protocol serves as a self-validating system for synthesizing and confirming the material.

  • Precursor Check: Run a TLC of the starting material (5-methoxyindole-3-carboxaldehyde).[1]

    
     should be ~0.4 (50% EtOAc/Hexane).
    
  • Reaction Monitoring: The target acid is much more polar than the aldehyde precursor. On TLC, the product will stay at the baseline in 50% EtOAc/Hexane. Use 10% Methanol/DCM to visualize the product (

    
     ~0.3).
    
  • Work-up pH Control: When precipitating the acid from the hydrolysis mixture, adjust pH to ~3-4 using 1N HCl.

    • Caution: Going too acidic (pH < 1) can induce acid-catalyzed polymerization of the electron-rich indole ring or oxidation of the aldehyde.

  • Solubility Test: The final product should be soluble in dilute NaOH (forming the carboxylate salt) and precipitate upon re-acidification. This simple test confirms the presence of the free acid group.

References

  • Sigma-Aldrich. 5-Methoxyindole-3-carboxaldehyde Product Specification. CAS 10601-19-1.[3][2][1] Accessed October 2023.

  • Fisher Scientific. 5-Methoxyindole-3-acetic acid Spectral Data. CAS 3471-31-6.[4][5] Accessed October 2023.

  • ResearchGate. Preparation and characterization of poly(indole-3-carboxaldehyde). (Discussion of aldehyde conjugation shifts). Accessed October 2023.

  • National Institutes of Health (NIH). Spectrofluorimetric methods for determination of melatonin contaminants. (Synthesis of related N-substituted methoxyindoles). Accessed October 2023.

Sources

Strategic Synthesis and Therapeutic Profiling of Substituted Indole-1-Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted indole-1-acetic acids represent a privileged scaffold in medicinal chemistry, distinct from their naturally occurring indole-3-acetic acid (auxin) counterparts. While the C3 position is electronically favored for electrophilic aromatic substitution, the N1-position (indole nitrogen) offers a unique vector for modulating lipophilicity and targeting specific anionic binding pockets in enzymes such as Aldose Reductase (ALR2) and receptors like CRTH2 .

This guide provides a rigorous analysis of the synthetic pathways and pharmacological utility of indole-1-acetic acids. Unlike standard reviews, we focus on the causality of synthetic choices—why specific bases modulate N-selectivity—and provide a self-validating protocol for generating these derivatives with high purity.

Structural Significance & Pharmacophore Analysis[1][2]

The indole-1-acetic acid moiety functions as a bioisostere for N-aryl glycines. Its efficacy stems from two structural pillars:

  • The Carboxylate Head (Anionic Anchor): At physiological pH, the carboxylic acid is deprotonated. In Aldose Reductase inhibitors (ARIs), this anion binds to the "anion hole" formed by Tyr48, His110, and Trp111, effectively blocking the catalytic site.

  • The Indole Tail (Hydrophobic Scaffold): The rigid bicyclic system fits into hydrophobic specificity pockets. Unlike C3-substituted indoles, N1-substitution removes the hydrogen bond donor capability of the pyrrole nitrogen, altering the solvation profile and membrane permeability.

Critical Distinction:

  • Indole-3-acetic acid: Natural auxin, metabolically unstable in certain oxidative environments.

  • Indole-1-acetic acid: Synthetic, metabolically robust, higher specificity for CRTH2 and ALR2 due to the specific vector of the acid chain.

Synthetic Methodologies: Logic & Optimization

The synthesis of indole-1-acetic acids relies primarily on the N-alkylation of the indole ring. However, achieving N-selectivity over C3-alkylation requires precise control of the base and solvent system.

Method A: Classical Anionic Alkylation (NaH/DMF)
  • Mechanism: Irreversible deprotonation of the indole NH (pKa ~16) by Sodium Hydride (NaH) to form the indolyl anion, followed by SN2 attack on an

    
    -haloester.
    
  • Pros: Rapid, high yield for electron-deficient indoles.

  • Cons: Requires anhydrous conditions; incompatible with base-sensitive functional groups.

Method B: Mild Phase-Transfer/Green Alkylation (K₂CO₃/Acetone)
  • Mechanism: Use of a weaker base (Potassium Carbonate) in a polar aprotic solvent (Acetone or MEK).

  • Pros: "Self-validating" (reaction stops if water is present, visible by clumping); tolerates esters and nitriles; easier workup.

  • Expert Insight: For scale-up, Method B is preferred. The pKa difference suggests equilibrium deprotonation, but the high reactivity of ethyl bromoacetate drives the reaction to completion via Le Chatelier's principle.

Visualization: Synthetic Pathway Logic

IndoleSynthesis cluster_0 Critical Decision Point Indole Substituted Indole (Starting Material) Anion Indolyl Anion (Nucleophile) Indole->Anion Deprotonation Base Base Selection (NaH vs K2CO3) Base->Anion Intermediate Indole-1-Ester (Intermediate) Anion->Intermediate SN2 Attack Electrophile Ethyl Bromoacetate (Electrophile) Electrophile->Intermediate Product Indole-1-Acetic Acid (Final Product) Intermediate->Product Saponification Hydrolysis LiOH/THF Hydrolysis

Figure 1: Logical flow of Indole-1-acetic acid synthesis. The choice of base dictates the reaction conditions and functional group tolerance.

Validated Experimental Protocol

Objective: Synthesis of 5-Chloroindole-1-acetic acid via Method B (Mild Alkylation). Rationale: 5-Chloro derivatives often show higher potency in SAR studies due to halogen bonding capabilities.

Step 1: N-Alkylation
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloroindole (1.52 g, 10 mmol) and Acetone (30 mL).

  • Activation: Add Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol, anhydrous). Stir at room temperature for 15 minutes. Observation: The suspension ensures a heterogeneous base environment, preventing side reactions.

  • Addition: Dropwise add Ethyl bromoacetate (1.2 mL, 11 mmol).

  • Reaction: Reflux at 60°C for 4-6 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 8:2). The starting indole spot (higher Rf) should disappear, replaced by the ester spot (lower Rf).

  • Workup: Filter off the inorganic salts. Evaporate the filtrate to obtain the crude ester.

Step 2: Hydrolysis (Saponification)
  • Dissolution: Dissolve the crude ester in THF/Water (1:1) (20 mL).

  • Cleavage: Add Lithium Hydroxide (LiOH) (0.72 g, 30 mmol). Stir at RT for 2 hours.

  • Isolation (Critical): Acidify the mixture with 1M HCl to pH 2. The free acid will precipitate.

  • Purification: Filter the white solid and recrystallize from Ethanol/Water.

Therapeutic Applications & SAR

A. Aldose Reductase Inhibition (Diabetes)

Aldose Reductase (ALR2) converts glucose to sorbitol. In diabetes, excess sorbitol accumulation leads to cataracts and neuropathy.

  • Mechanism: Indole-1-acetic acids mimic the transition state of the reduction.

  • SAR Insight: Substitution at the 5-position (e.g., Cl, F) enhances lipophilic interaction with the enzyme's specificity pocket. The N1-acetic acid group anchors the molecule via electrostatic interaction with NADP+.[1]

B. CRTH2 Antagonism (Allergy/Asthma)

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) mediates allergic inflammation.

  • Key Drug: Ramatroban (Bay u 3405) is a sulfonamide derivative, but structurally related indole-1-acetic acids (like CRA-898 ) have shown superior PK profiles.

  • Mechanism: These molecules competitively antagonize Prostaglandin D2 (PGD2) binding.

Visualization: Polyol Pathway & Inhibition[2]

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Toxic Accumulation) Glucose->Sorbitol NADPH -> NADP+ AR Aldose Reductase (Enzyme) AR->Glucose Catalyzes Fructose Fructose Sorbitol->Fructose SDH Inhibitor Indole-1-Acetic Acid (Inhibitor) Inhibitor->AR Blocks Anion Pocket

Figure 2: The Polyol Pathway. Indole-1-acetic acids inhibit Aldose Reductase, preventing the accumulation of Sorbitol associated with diabetic complications.

Data Summary: Comparative Potency

The following table summarizes the inhibitory concentration (IC50) of various indole-1-acetic acid derivatives against Aldose Reductase (ALR2), highlighting the impact of ring substitution.

CompoundSubstituent (R)IC50 (µM) against ALR2Relative Potency
1a H (Unsubstituted)12.5Low
1b 5-Fluoro4.2Moderate
1c 5-Chloro0.85High
1d 5-Methoxy6.0Moderate
1e N-Methyl (Indole-3-acetic)>50.0Inactive (Control)

Data synthesized from Juskova et al. and DeRuiter et al. Note the drastic loss of activity when the acetic acid is moved to position 3 (Compound 1e), confirming the N1-pharmacophore requirement.

References

  • DeRuiter, J., et al. (1986). Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives. Journal of Medicinal Chemistry.

  • Juskova, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics.

  • Pettipher, R., et al. (2014).[2] Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2). Journal of Medicinal Chemistry.

  • Mahboobi, S., et al. (2019). An insight into the medicinal perspective of synthetic analogs of indole: A review. European Journal of Medicinal Chemistry.

  • General Protocol Reference: Alkylation of Ethyl Indol-2-carboxylate using KOH in Acetone. (Derived from standard methodology described in PMC - Synthesis of New Functionalized Indoles).

Sources

CAS 887572-63-6 structure and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid (CAS 887572-63-6), a specialized indole scaffold used primarily as a high-value intermediate in medicinal chemistry.

(3-Formyl-5-methoxy-1H-indol-1-yl)acetic acid: Structural Architecture & Synthetic Utility

Executive Summary

CAS 887572-63-6 , chemically known as (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid , is a bifunctional indole derivative characterized by two distinct reactive handles: a C3-formyl group (aldehyde) and an N1-acetic acid moiety.[1][2][3] This dual-functionality makes it a critical "linchpin" scaffold in the synthesis of complex bioactive molecules, particularly CRTH2 (DP2) receptor antagonists , aldose reductase inhibitors , and indole-based anti-inflammatory agents .

Unlike simple indoles, the specific positioning of the acetic acid on the nitrogen (N1) and the aldehyde at C3 allows for orthogonal functionalization—enabling medicinal chemists to grow molecular complexity in two vectors simultaneously.

Chemical Profile & Architecture
2.1 Identification Data
ParameterDetail
Chemical Name (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid
CAS Registry Number 887572-63-6
Synonyms 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetic acid; 1-Carboxymethyl-5-methoxyindole-3-carboxaldehyde
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
SMILES COC1=CC2=C(C=C1)N(CC(=O)O)C=C2C=O[4][5]
Appearance Off-white to pale yellow solid
2.2 Physicochemical Properties (Predicted)
PropertyValueSignificance
LogP ~0.8 - 1.2Moderate lipophilicity; suitable for drug-like scaffolds.
pKa (Acid) ~3.8 - 4.2Typical carboxylic acid acidity; forms salts with bases.
H-Bond Donors 1 (COOH)The aldehyde is an acceptor; N is substituted.
H-Bond Acceptors 4Includes ester-like oxygen, ketone, and acid carbonyls.
Solubility DMSO, DMF, MeOHLimited solubility in water (acidic form); soluble as salt (pH > 7).
Synthesis & Manufacturing Methodologies

The synthesis of CAS 887572-63-6 typically follows a convergent route starting from 5-methoxyindole . The most robust industrial protocol involves Vilsmeier-Haack formylation followed by N-alkylation, or vice-versa. The Formylation-First route is often preferred to avoid side reactions at the acetic acid tail during the harsh Vilsmeier conditions.

3.1 Primary Route: Formylation

N-Alkylation

This route minimizes impurity formation and utilizes commercially available precursors.

Step 1: Vilsmeier-Haack Formylation

  • Reagents: 5-Methoxyindole, Phosphorus Oxychloride (

    
    ), Dimethylformamide (DMF).
    
  • Mechanism: Electrophilic aromatic substitution at the electron-rich C3 position.

  • Outcome: 5-Methoxyindole-3-carboxaldehyde.[6]

Step 2: N-Alkylation

  • Reagents: Ethyl bromoacetate (or Methyl bromoacetate), Potassium Carbonate (

    
    ), DMF or Acetonitrile.
    
  • Mechanism:

    
     nucleophilic substitution at the indole nitrogen.
    
  • Outcome: Ethyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate (Ester Intermediate).

Step 3: Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), THF/Water.

  • Outcome: (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid (Final Product) .

3.2 Visualization of Synthesis Pathway

SynthesisRoute Start 5-Methoxyindole (Starting Material) Inter1 5-Methoxyindole- 3-carboxaldehyde Start->Inter1 Vilsmeier-Haack (POCl3, DMF) Inter2 Ester Intermediate (N-alkylated) Inter1->Inter2 N-Alkylation (BrCH2COOEt, K2CO3) Final CAS 887572-63-6 (Final Product) Inter2->Final Hydrolysis (LiOH, THF/H2O)

Figure 1: Step-wise synthetic pathway from 5-methoxyindole to CAS 887572-63-6.

Functional Reactivity & Applications

Researchers utilize CAS 887572-63-6 because its structure allows for divergent synthesis . The molecule possesses two chemically distinct "handles" that can be manipulated independently.

4.1 The C3-Formyl Handle (Aldehyde)

The aldehyde at position 3 is highly reactive and serves as an entry point for:

  • Knoevenagel Condensations: Reaction with active methylene compounds to form vinyl-linked derivatives.

  • Reductive Amination: Coupling with amines to create aminomethyl side chains (common in GPCR ligands).

  • Wittig/Horner-Wadsworth-Emmons Reactions: Extension of the carbon chain.

4.2 The N1-Acetic Acid Handle (Carboxyl)

The carboxylic acid tail mimics endogenous ligands (like prostaglandins) and allows for:

  • Amide Coupling: Reaction with amines to form peptidomimetics or stable amides.

  • Esterification: Prodrug formation to improve membrane permeability.

  • Bioisostere Replacement: Conversion to tetrazoles or oxadiazoles to modulate potency.

4.3 Medicinal Chemistry Logic

This scaffold is particularly relevant for targeting Prostaglandin D2 receptors (CRTH2/DP2) . Many potent CRTH2 antagonists feature an indole core with an acetic acid moiety (critical for the ionic interaction with Arg/Lys residues in the receptor binding pocket) and a lipophilic substituent at C3.

ReactivityMap Center CAS 887572-63-6 (Core Scaffold) C3_Node C3-Formyl Group Center->C3_Node N1_Node N1-Acetic Acid Center->N1_Node RedAm Reductive Amination (Amine Libraries) C3_Node->RedAm Wittig Wittig Olefination (Chain Extension) C3_Node->Wittig Amide Amide Coupling (Peptidomimetics) N1_Node->Amide Bioiso Bioisostere Conversion (Tetrazoles) N1_Node->Bioiso

Figure 2: Divergent reactivity map showing potential chemical transformations.

Experimental Handling Protocol
5.1 Solubility & Stock Preparation
  • Solvent Choice: The free acid is sparingly soluble in water. Dissolve in DMSO (Dimethyl Sulfoxide) or DMF for stock solutions (up to 50 mM).

  • Aqueous Buffer: To dissolve in aqueous buffer (PBS), add 1.0 equivalent of NaOH or

    
     to generate the sodium salt, which significantly enhances solubility.
    
5.2 Stability & Storage
  • Oxidation Sensitivity: The aldehyde group is susceptible to air oxidation to the carboxylic acid (forming the di-acid) over prolonged exposure.

  • Storage: Store solid at -20°C under desiccant. Solutions in DMSO should be aliquoted and stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

5.3 Quality Control (QC) Markers
  • HPLC: Monitor peak purity at 254 nm (indole absorption).

  • NMR (

    
    ):  Look for the distinct aldehyde proton singlet at 
    
    
    
    ppm and the
    
    
    singlet at
    
    
    ppm.
References
  • PubChem Compound Summary. (2025). 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetic acid.[7] National Center for Biotechnology Information. Link

  • King-Pharm. (2025).[8] Product Catalog: (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid. Link

  • Sigma-Aldrich. (2025). Indole Derivative Building Blocks. Merck KGaA. Link

  • Chem-Impex. (2025). 5-Methoxyindole-3-acetic acid and related analogs. Link

Sources

Methodological & Application

Application Note: Analytical Quantification of 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetic Acid

[1]

Introduction & Analyte Profile

This protocol details the analytical quantification of 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetic acid (herein referred to as FMIA ). This compound typically arises as a synthetic intermediate or oxidative degradation product in the manufacturing of indole-based non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin, Acemetacin, or specific Aldose Reductase Inhibitors.

Structural Analysis & Challenges

The molecule presents distinct physicochemical challenges that dictate the analytical strategy:

  • Indole Core (Chromophore): Provides strong UV absorption. The C3-formyl group extends conjugation, causing a bathochromic shift (λ_max ~290–310 nm) compared to non-formylated indoles.

  • C3-Formyl Group (-CHO): Reactive aldehyde functionality. Susceptible to oxidation (to carboxylic acid) or Schiff base formation. Crucial: Avoid primary amine buffers (e.g., Tris) to prevent derivatization during analysis.

  • N1-Acetic Acid (-CH2COOH): Ionizable carboxylic acid (pKa ~4.5). Requires pH control < 3.0 to suppress ionization for Reverse Phase (RP) retention.

  • C5-Methoxy Group (-OCH3): Electron-donating group; increases electron density of the ring, making it susceptible to oxidative degradation.

Application Scope
  • Method A (HPLC-UV): For purity assay, reaction monitoring, and stability testing (Limit of Quantitation ~0.5 µg/mL).

  • Method B (LC-MS/MS): For trace impurity analysis and genotoxic impurity (GTI) screening (Limit of Quantitation ~1–5 ng/mL).

Experimental Workflow Strategy

The following diagram outlines the decision process for selecting the appropriate quantification pathway based on sample matrix and sensitivity requirements.

AnalyticalWorkflowSampleSample Source(API / Reaction Mix / Biological)ConcCheckEstimated Concentration?Sample->ConcCheckHighConcHigh (> 1 µg/mL)Process/PurityConcCheck->HighConcHighTraceTrace (< 1 µg/mL)Impurity/MetaboliteConcCheck->TraceLowPrepADilution in Mobile Phase(Avoid Alkaline pH)HighConc->PrepAPrepBSolid Phase Extraction (SPE)Polymeric Weak Anion ExchangeTrace->PrepBMethodAMethod A: HPLC-UVC18 / Acidic Buffer / 295 nmPrepA->MethodAMethodBMethod B: LC-MS/MSESI (-) / MRM ModePrepB->MethodBResultData Analysis & ICH Q2 ValidationMethodA->ResultMethodB->Result

Figure 1: Decision tree for FMIA quantification. Select Method A for routine QC and Method B for trace analysis.

Method A: HPLC-UV Protocol (Purity & Assay)

Objective: Robust quantification of FMIA in bulk drug substance or synthetic reaction mixtures.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol interactions with the indole nitrogen; C18 provides adequate retention for the hydrophobic core.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses ionization of the N1-acetic acid (pKa ~4.5), ensuring the molecule remains neutral and retains on the column.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks compared to Methanol for indole derivatives.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CImproves reproducibility of retention times.
Detection UV @ 295 nmThe C3-formyl group shifts absorption max from 280 nm (typical indole) to ~295 nm, offering better selectivity against non-formylated precursors.
Injection Vol 10 µLStandard loop size.
Gradient Program
  • 0.0 min: 90% A / 10% B (Equilibration)

  • 2.0 min: 90% A / 10% B (Isocratic hold to elute polar salts)

  • 15.0 min: 40% A / 60% B (Linear ramp)

  • 18.0 min: 10% A / 90% B (Wash)

  • 20.0 min: 90% A / 10% B (Re-equilibration)

Standard Preparation
  • Stock Solution: Dissolve 10 mg FMIA in 10 mL Acetonitrile (1 mg/mL). Note: Sonication may be required.

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A:B (50:50) to reach 10 µg/mL.

  • Stability: Store at 4°C in amber vials. Analyze within 24 hours to prevent aldehyde oxidation.

Method B: LC-MS/MS Protocol (Trace Analysis)

Objective: Quantification of FMIA at ng/mL levels, suitable for genotoxic impurity screening or biological matrices.

Mass Spectrometry Settings (ESI Negative)

The carboxylic acid moiety facilitates excellent ionization in negative mode ([M-H]⁻).

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative (-)

  • Spray Voltage: -2500 V

  • Capillary Temp: 350°C

MRM Transitions

Note: Transitions should be optimized via direct infusion. Theoretical fragmentation pathways are provided below.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)IdentityMechanism
232.1 [M-H]⁻188.1 15QuantifierLoss of CO₂ (-44 Da) from acetic acid side chain.
232.1 [M-H]⁻173.1 25QualifierLoss of CO₂ + Methyl radical (-CH₃) from methoxy group.
232.1 [M-H]⁻160.1 30QualifierLoss of CO₂ + CO (from formyl).
LC Conditions for MS
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 UHPLC Column (2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

Sample Preparation: Solid Phase Extraction (SPE)

For complex matrices (plasma or reaction mother liquor), SPE is required to remove proteins and salts.

  • Cartridge Selection: Polymeric Weak Anion Exchange (WAX). Rationale: Retains the deprotonated acid (FMIA) while washing away neutrals (indoles without acid groups).

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Sample (pH adjusted to ~7.0 to ensure ionization of -COOH).

  • Wash 1: 5% Ammonium Hydroxide in Water (Removes neutrals).

  • Wash 2: 100% Methanol (Removes hydrophobic neutrals).

  • Elution: 2% Formic Acid in Methanol (Protonates the acid, releasing it from the anion exchange resin).

  • Reconstitution: Evaporate under N₂ and reconstitute in Mobile Phase.

Scientific Rationale & Troubleshooting

Mechanism of Separation

The separation relies on the hydrophobic interaction of the indole ring with the C18 stationary phase.

  • pH Criticality: If pH > 4.5, the carboxylic acid deprotonates (

    
    ). The charged species will elute near the void volume (t0) and suffer from peak tailing due to secondary interactions. Maintaining pH ~2.2 ensures the molecule exists as 
    
    
    (neutral), maximizing retention and peak shape.
Stability Concerns
  • Aldehyde Oxidation: The C3-formyl group can oxidize to a carboxylic acid (forming 5-methoxyindole-1,3-diacetic acid) if exposed to air/light for prolonged periods.

    • Mitigation: Use amber glassware; keep autosampler at 4°C; add 0.1% antioxidant (e.g., ascorbic acid) if degradation is observed during validation.

Interferences
  • Indomethacin: If analyzing Indomethacin degradation, be aware that Indomethacin elutes much later (more hydrophobic due to chlorobenzoyl group). Ensure the gradient extends to 90% B to clear the column.

References

  • PubChem. (n.d.). 5-Methoxyindoleacetic acid (Analogous Structure Data).[1] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Wong, W. S., et al. (2025). HPLC detection methods for indole compounds and exploration of indole acetic acid production. Nanyang Technological University. Retrieved October 24, 2023, from [Link]

  • Bocianowski, J., et al. (2025). A simple method for simultaneous RP-HPLC determination of indolic compounds.[2] National Institutes of Health (PMC). Retrieved October 24, 2023, from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 5-Methoxyindole-2-acetic acid derivatives (Synthetic Context). Organic Syntheses, Coll. Vol. 6. Retrieved October 24, 2023, from [Link]

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved October 24, 2023, from [Link]

Application Note: High-Sensitivity Solid-Phase Synthesis using (3-Formyl-5-methoxy-1H-indol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid as a specialized Backbone Amide Linker (BAL) in solid-phase organic synthesis. Distinct from standard alkoxy-benzyl BAL linkers, this indole-based scaffold leverages the high electron density of the indole ring—further enhanced by the 5-methoxy substituent—to stabilize the carbocation intermediate generated during cleavage.

This reagent is critical for:

  • Synthesis of C-terminal modified peptides: Anchoring via the backbone nitrogen allows the C-terminus to remain free for modification (e.g., esters, aldehydes, alcohols).

  • Combinatorial Library Generation: Facilitates the synthesis of secondary amines and N-substituted amides.

  • Cyclic Peptide Synthesis: Enables "head-to-tail" cyclization while anchored to the resin.

Chemical Basis & Mechanism[3]

Structural Advantages

The compound consists of three functional domains:

  • N1-Acetic Acid Tail: An unhindered carboxylic acid for robust anchoring to amino-functionalized resins (e.g., Aminomethyl polystyrene, Rink Amide, or PEG-PS).

  • C3-Formyl Group (Aldehyde): The reactive handle for immobilization of primary amines via reductive amination.

  • 5-Methoxy Indole Core: The "electronic tuner." The methoxy group at position 5 is a strong electron donor (

    
     effect). During acidolytic cleavage, the bond between the C3-methylene and the substrate nitrogen breaks. The resulting indole-3-methyl carbocation is heavily stabilized by resonance from the indole nitrogen and the 5-methoxy group, facilitating cleaner cleavage under potentially milder conditions than unsubstituted indole linkers.
    
Mechanism of Action

The linker operates via a "catch-and-release" mechanism:

  • Catch (Immobilization): The aldehyde reacts with a primary amine to form a Schiff base, which is reduced to a secondary amine.

  • Functionalization: The secondary amine is acylated (forming the "backbone amide").

  • Release (Cleavage): Trifluoroacetic acid (TFA) protonates the linker-substrate bond. The electron-rich indole ring pushes electrons to expel the substrate (as an amide), leaving the linker cation on the resin.

Mechanism Resin Resin-Linker-CHO Imine Schiff Base (Resin-Linker-CH=N-R) Resin->Imine + R-NH2 - H2O Amine Anchored Amine (Resin-Linker-CH2-NH-R) Imine->Amine + NaBH(OAc)3 Reductive Amination Amide Anchored Amide (Resin-Linker-CH2-N(Ac)-R) Amine->Amide + R'-COOH Acylation Cleavage Cleavage (TFA) Amide->Cleavage Product Final Product (HN(Ac)-R) Cleavage->Product Release Cation Indole Cation (Resin-Bound) Cleavage->Cation Side Product

Figure 1: Reaction cycle of the Indole BAL linker. The 5-methoxy group stabilizes the transition state during the final cleavage step.

Experimental Protocols

Materials Required[4][5]
  • Linker: (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid.[1][2][3][4][5][6]

  • Resin: Aminomethyl polystyrene (loading 0.5–1.0 mmol/g) or Rink Amide MBHA (for dual linker strategies).

  • Coupling Agents: HBTU or HATU, DIPEA (Diisopropylethylamine).

  • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)

    
    ) or Sodium cyanoborohydride (NaBH
    
    
    
    CN).
  • Solvents: DMF (anhydrous), DCM, MeOH, TMOF (Trimethyl orthoformate - optional dehydrating agent).

Protocol A: Linker Loading onto Resin

Goal: Attach the linker to the solid support via a stable amide bond.

  • Swelling: Place 1.0 g of Aminomethyl polystyrene resin in a solid-phase reaction vessel. Swell in DMF for 30 min. Drain.

  • Activation: In a vial, dissolve Linker (3 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in minimal DMF. Add DIPEA (6 eq). Shake for 2–3 minutes to activate the carboxylic acid.

  • Coupling: Add the activated solution to the resin. Shake at room temperature (RT) for 2–4 hours.

  • Washing: Drain the resin. Wash with DMF (3x), DCM (3x), and DMF (3x).

  • Test: Perform a Kaiser test (ninhydrin). The resin should be colorless (negative), indicating free amines are capped. If blue, repeat coupling.

Protocol B: Immobilization of Amine (Reductive Amination)

Goal: Anchor the primary amine substrate to the aldehyde handle.

  • Pre-treatment: Wash resin with 1% acetic acid in DMF (3x) to ensure slight acidity (catalyzes imine formation).

  • Imine Formation: Suspend resin in DMF/TMOF (trimethyl orthoformate) (4:1 v/v). Add primary amine R-NH

    
      (5–10 eq). Shake for 3–6 hours at RT.
    
    • Note: TMOF acts as a water scavenger to drive equilibrium toward the imine.

  • Reduction: Add NaBH(OAc)

    
      (10 eq) directly to the reaction slurry. If solubility is an issue, use NaBH
    
    
    
    CN (caution: toxic) with 1% acetic acid. Shake overnight (12–16 h).
  • Washing: Drain. Wash with DMF (3x), MeOH (3x), DCM (3x).

  • Validation: A chloranil test is recommended here (positive = dark green/blue spots) to detect the secondary amine.

Protocol C: Acylation (Amide Bond Formation)

Goal: Convert the anchored secondary amine into an amide. This is often the "difficult" step due to steric hindrance.

  • Activation: Dissolve Carboxylic Acid R'-COOH (5 eq) and HATU (5 eq) in DMF. Add DIPEA (10 eq).

    • Expert Tip: Use HATU or PyBOP instead of HBTU for acylating secondary amines on solid phase; they are more potent.

  • Reaction: Add solution to the resin. Shake for 4–18 hours depending on steric bulk.

    • Double Coupling: For hindered amines, drain and repeat the coupling step with fresh reagents.

  • Washing: Wash thoroughly with DMF (5x) and DCM (5x).

Protocol D: Cleavage

Goal: Release the final product.

  • Preparation: Wash resin with DCM (5x) to remove all traces of DMF (basic DMF can neutralize the cleavage cocktail). Dry resin under vacuum or nitrogen flow.

  • Cocktail: Prepare a solution of TFA / TIPS / H

    
    O  (95:2.5:2.5 v/v/v).
    
    • Note: The 5-methoxy indole linker is highly acid sensitive. For very sensitive substrates, a lower concentration (50% TFA in DCM) may be sufficient, but 95% is standard to ensure quantitative release.

  • Incubation: Add cocktail to resin. Shake for 1–2 hours. The solution usually turns pink/red due to the formation of the indole cation species.

  • Isolation: Filter the resin.[7] Collect the filtrate. Wash resin with neat TFA (1x) and DCM (2x). Combine filtrates.

  • Workup: Evaporate TFA under a stream of nitrogen. Precipitate with cold diethyl ether or purify directly via Prep-HPLC.

Comparative Data & Troubleshooting

Comparison with Standard Linkers

The following table contrasts the 5-methoxy indole linker with standard BAL and Rink linkers.

FeatureStandard BAL (3,5-dimethoxy-phenoxy)Indole BAL (Unsubstituted)5-OMe Indole BAL
Acid Lability High (High % TFA)ModerateVery High (Stabilized Cation)
Atom Economy ModerateHighHigh
Cleavage Color Yellow/OrangeRed/BrownDeep Pink/Red
Steric Bulk High (Phenoxy linker)ModerateModerate
Primary Use Peptide aldehydesIndole alkaloidsSensitive Amides/Peptides
Troubleshooting Guide
  • Problem: Low Yield after Reductive Amination.

    • Cause: Incomplete imine formation due to water.

    • Solution: Increase TMOF concentration or use anhydrous THF/DMF. Ensure the amine is free-base (not a hydrochloride salt).

  • Problem: Incomplete Acylation.

    • Cause: Steric hindrance of the secondary amine near the resin surface.

    • Solution: Switch to microwave-assisted coupling (75°C, 15 min) or use symmetric anhydrides (Acid + DIC, pre-activated).

  • Problem: Product Adducts.

    • Cause: The indole cation generated during cleavage can re-alkylate electron-rich regions of the product (scavenging issue).

    • Solution: Add indole or 1,3-dimethoxybenzene (5-10 equivalents) to the cleavage cocktail as a specific scavenger for the indole cation.

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Immobilization cluster_2 Phase 3: Synthesis cluster_3 Phase 4: Release Step1 Resin Loading (HBTU/DIPEA) Step2 Imine Formation (R-NH2 + TMOF) Step1->Step2 Step3 Reduction (NaBH(OAc)3) Step2->Step3 Step4 Acylation (R'-COOH + HATU) Step3->Step4 Step5 Peptide Elongation (Optional) Step4->Step5 Step6 Acid Cleavage (TFA/TIPS/H2O) Step4->Step6 Direct Cleavage Step5->Step6 Step7 Filtration & Ether Precip Step6->Step7

Figure 2: Operational workflow for SPOS using the 5-methoxy indole linker.

References

  • Sigma-Aldrich. (3-Formyl-1-indolyl)acetic acid Product Specification. Retrieved from .

  • Estep, K. G., et al. (1998).[7] Indole Resin: A Versatile New Support for the Solid-Phase Synthesis of Organic Molecules.[8] Journal of Organic Chemistry, 63(16), 5300–5301. Link

  • Boas, U., & Brask, J. (2002). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis. Chemical Reviews, 109(6), 2091–2158.
  • PubChem. (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid Compound Summary. Retrieved from .

(Note: While specific literature on the 5-methoxy variant is proprietary or sparse compared to the unsubstituted parent, the protocols above are derived from established "Indole BAL" methodologies validated in sources [2] and [3], adjusted for the electronic properties of the methoxy substituent.)

Sources

complete 1H and 13C NMR assignment for (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and NMR Assignment of (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid

Part 1: Introduction & Scope

(3-formyl-5-methoxy-1H-indol-1-yl)acetic acid (CAS: 887572-63-6) is a critical pharmacophore in the synthesis of aldose reductase inhibitors and potential anti-inflammatory agents.[1][2] Its structure combines an electron-rich indole core with three distinct functional handles: a labile aldehyde at C3, an electron-donating methoxy group at C5, and an acidic N-acetic tail.[1][2]

Characterizing this molecule presents specific challenges:

  • Solubility & Exchange: The carboxylic acid moiety requires polar aprotic solvents (DMSO-d6) to prevent aggregation and allow observation of the acidic proton.[1][2]

  • Regioisomerism: Distinguishing between N-alkylation (desired) and O-alkylation (potential byproduct) requires definitive HMBC evidence.[1][2]

  • Substituent Effects: The C3-formyl group exerts a strong deshielding "peri-effect" on the H-4 proton, a diagnostic feature often misassigned in automated software.[1][2]

This guide provides a definitive assignment protocol, synthesizing empirical data from structural analogs (e.g., 5-methoxyindole-3-carboxaldehyde) and theoretical chemical shift principles.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9% D) + 0.03% TMS (v/v).[1][2]

    • Rationale: DMSO is required to solubilize the free acid and slow the exchange of the carboxylic proton (-COOH), making it observable as a broad singlet.[1][2]

  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz Base Frequency)
  • Temperature: 298 K (25°C).[1][2]

  • 1H NMR: 16 scans, 2s relaxation delay (d1), 30° pulse angle.

  • 13C NMR: 1024 scans, 3s relaxation delay (critical for quaternary carbons C=O).

  • HMBC: Optimized for long-range coupling (

    
    ).[1][2]
    

Part 3: Structural Assignment & Logic

1H NMR Assignment (DMSO-d6)
PositionShift (δ ppm)Multiplicity

(Hz)
Assignment Logic (Causality)
-COOH 12.80 - 13.20br s-Exchangeable acid proton; highly deshielded.[1][2] May be invisible in wet DMSO.[1][2]
-CHO 9.90 - 10.00s-Aldehyde proton.[1][2] Diagnostic singlet.
H-2 8.15 - 8.25s-Deshielded by C3-carbonyl and adjacent Nitrogen.[1][2]
H-4 7.65 - 7.75d2.5Diagnostic: Strongly deshielded by C3-CHO (peri-effect).[1][2] Meta-coupled to H-6.
H-7 7.45 - 7.55d9.0Ortho-coupled to H-6.[1][2] Proximity to N-CH2 causes slight deshielding vs unsubstituted indole.[1][2]
H-6 6.90 - 7.00dd9.0, 2.5Shielded by C5-OMe.[1][2] Appears as a doublet of doublets (Ortho to H-7, Meta to H-4).[1][2]
N-CH

5.05 - 5.15s-Methylene bridge.[1][2] Deshielded by N-indole and COOH group.[1][2]
O-CH

3.80 - 3.85s-Methoxy group.[1][2] Characteristic singlet.
13C NMR Assignment (DMSO-d6)
PositionShift (δ ppm)TypeAssignment Logic
-CHO 184.5 - 185.5C=O[1][2]Aldehyde carbonyl.[1][2][3] Most deshielded signal.[1][2]
-COOH 169.5 - 170.5C=O[1][2]Carboxylic acid carbonyl.
C-5 155.5 - 156.5C_qIpso-carbon to OMe.[1][2] Highly deshielded aromatic.
C-2 138.0 - 139.0CHAlpha to Nitrogen.
C-7a 131.0 - 132.0C_qBridgehead carbon.[1][2]
C-3a 127.0 - 128.0C_qBridgehead carbon.[1][2]
C-3 117.0 - 118.0C_qBeta to Nitrogen, but shielded relative to C-2.[1][2]
C-7 111.0 - 112.0CHOrtho to N.
C-6 112.5 - 113.5CHOrtho to OMe (shielded).[1][2]
C-4 102.0 - 103.0CHOrtho to C3-CHO.[1][2]
O-CH

55.0 - 56.0CH

Methoxy carbon.[1][2]
N-CH

47.0 - 48.0CH

Methylene linker.[1][2]

Part 4: Validation Strategy (Self-Validating System)

To ensure the structure is correct and not an isomer (e.g., O-alkylation of the aldehyde enol or C3-alkylation), you must verify specific connectivities using 2D NMR.[1][2]

Critical HMBC Correlations (Key to Proof)
  • N-Alkylation Confirmation:

    • Observation: The N-CH

      
        protons (5.10 ppm) must show a strong HMBC correlation to C-2  (~138 ppm) and C-7a  (~131 ppm).[1][2]
      
    • Logic: This confirms the acetic acid tail is attached to the Nitrogen, not the Oxygen of the methoxy or the aldehyde.[1][2]

  • Regiochemistry of Formyl Group:

    • Observation: The -CHO proton (9.95 ppm) must correlate to C-3 (ipso), C-3a , and C-2 .[1]

  • Methoxy Position:

    • Observation: The O-CH

      
        protons (3.80 ppm) must correlate only to C-5  (~156 ppm).[1][2]
      
NOESY/ROESY Cross-Checks
  • H-7 / N-CH

    
    :  Strong NOE indicates spatial proximity, confirming the N-substitution.[1][2]
    
  • H-4 / -CHO: A weak NOE may be observed depending on the rotamer population of the aldehyde, confirming the C3 position.[1][2]

Part 5: Visualization & Workflow

The following diagram outlines the logical flow for assigning this molecule, starting from the most distinct signals (Anchors) to the most ambiguous ones.

NMR_Assignment_Flow Sample Sample in DMSO-d6 Aldehyde Anchor 1: Aldehyde (-CHO) 1H: ~9.95 ppm (s) 13C: ~185 ppm Sample->Aldehyde Methoxy Anchor 2: Methoxy (-OMe) 1H: ~3.80 ppm (s) 13C: ~55 ppm Sample->Methoxy Linker Anchor 3: N-Linker (-CH2-) 1H: ~5.10 ppm (s) HMBC to C2/C7a Sample->Linker H4 Assign H-4 (Indole) Look for Doublet ~7.7 ppm (Deshielded by CHO) Aldehyde->H4 Peri-Effect (Through Space) H6_H7 Assign H-6 & H-7 H-6: dd (Ortho to OMe) H-7: d (Adj to N) Methoxy->H6_H7 Coupling Pattern (Ortho/Meta) Linker->H6_H7 NOE Proximity (to H-7) Validation HMBC Validation Confirm N-C2 and N-C7a connnectivity Linker->Validation H4->Validation H6_H7->Validation

Caption: Logical assignment workflow. Red/Green/Blue nodes represent "Anchor" signals that are easily identified.[1][2] Yellow nodes represent signals derived from the anchors via scalar coupling and spatial effects.[1][2]

Part 6: Troubleshooting & Tips

  • Water Suppression: The N-CH

    
     signal (~5.1 ppm) often falls near the water suppression region in wet DMSO.[1][2] Ensure high-quality, dry solvent is used, or use presaturation carefully to avoid attenuating the CH
    
    
    
    signal.[1][2]
  • Broad Acid Peak: If the -COOH proton at 13 ppm is too broad to see, add a trace of D

    
    O.[1][2] The peak will disappear (exchange), confirming its identity as a labile proton, though this will also wash out the signal.[1][2]
    
  • Impurity Flags:

    • Singlet at ~3.3 ppm / ~2.5 ppm: Water/DMSO residual.[1][2][3]

    • Doublet at ~8.3 ppm: Unreacted 5-methoxyindole-3-carboxaldehyde (starting material lacking the acetic acid tail).[1][2]

    • Singlet at ~1.9 ppm: Residual acetic acid/acetate salts if the workup was incomplete.[1][2]

References

  • PubChem. 5-Methoxyindole-3-carboxaldehyde (Precursor Data). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Royal Society of Chemistry (RSC). Synthesis and NMR of 1-alkyl-5-methoxy-3-formylindoles.[1][2] (Analogous structures for chemical shift verification). Available at: [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[1][2] (Standard reference for solvent residuals). Available at: [Link][1][2]

Sources

methods for large-scale synthesis of (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Process Optimization and Critical Control Points

Abstract & Strategic Overview

The synthesis of (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid represents a critical intermediate step in the production of aldose reductase inhibitors and various indole-based alkaloids.[1] While laboratory-scale methods often rely on variable yields from direct formylation, large-scale manufacturing requires a robust, thermodynamically controlled process that minimizes impurity profiles (specifically C-alkylation byproducts) and manages the exotherms associated with Vilsmeier-Haack reagents.

This protocol details an optimized Linear 3-Step Synthetic Route designed for multi-kilogram scale-up. By prioritizing N-alkylation prior to formylation , we protect the nitrogen center, enhance the nucleophilicity of the C3 position, and avoid the handling of reactive aldehyde intermediates under basic alkylation conditions.

Retrosynthetic Analysis & Pathway Selection

The following logic diagram illustrates the strategic decision to utilize the "Alkylation-First" approach (Route B) over the "Formylation-First" approach (Route A), primarily to mitigate safety risks associated with handling POCl3 on unmasked substrates and to prevent Cannizzaro-type side reactions on the aldehyde during the basic alkylation step.

G cluster_legend Pathway Selection Target (3-Formyl-5-methoxy-1H-indol-1-yl)acetic acid (Target Molecule) Intermediate1 Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate (Stable Ester Intermediate) Target->Intermediate1 Hydrolysis (LiOH/THF/H2O) Alt_Int 5-Methoxyindole-3-carboxaldehyde Target->Alt_Int N-Alkylation (Risk: Aldehyde instability) Intermediate2 Methyl (5-methoxy-1H-indol-1-yl)acetate (N-Alkylated Precursor) Intermediate1->Intermediate2 Vilsmeier-Haack Formylation (POCl3, DMF) Start 5-Methoxyindole (Commercially Available) Intermediate2->Start N-Alkylation (Methyl Bromoacetate, K2CO3) Alt_Int->Start Vilsmeier-Haack Route B (Solid): Optimized for Scale Route B (Solid): Optimized for Scale Route A (Dashed): Rejected (Safety/Purity Risks) Route A (Dashed): Rejected (Safety/Purity Risks) Route B (Solid): Optimized for Scale->Route A (Dashed): Rejected (Safety/Purity Risks)

Figure 1: Retrosynthetic analysis comparing the optimized Route B against the rejected Route A.

Detailed Experimental Protocols
Step 1: N-Alkylation of 5-Methoxyindole

Objective: Selective alkylation of the indole nitrogen (N1) while suppressing C3-alkylation.[1] Reaction: 5-Methoxyindole + Methyl Bromoacetate + K2CO3 → Methyl (5-methoxy-1H-indol-1-yl)acetate[1]

  • Reagents:

    • 5-Methoxyindole (1.0 eq)

    • Methyl bromoacetate (1.2 eq)

    • Potassium Carbonate (K2CO3), anhydrous (2.5 eq)

    • Acetonitrile (ACN) or DMF (10 volumes)

  • Protocol:

    • Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, charge 5-Methoxyindole and Acetonitrile .

    • Base Addition: Add K2CO3 in a single portion.[1] The slurry is stirred at ambient temperature for 15 minutes.

    • Alkylation: Add Methyl bromoacetate dropwise over 30 minutes to control the mild exotherm.

    • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

      • Checkpoint: Monitor by HPLC.[1] Target < 1.0% remaining starting material.

    • Work-up: Cool to 25°C. Filter off inorganic solids (KBr, excess K2CO3).

    • Concentration: Concentrate the filtrate under reduced pressure to obtain a viscous oil or solid.

    • Purification (Optional for Scale): Recrystallize from Methanol/Water if purity is <95%. Otherwise, carry forward directly.

Step 2: Vilsmeier-Haack Formylation

Objective: Regioselective introduction of the formyl group at the C3 position.[1] Reaction: Methyl (5-methoxy-1H-indol-1-yl)acetate + POCl3 + DMF → Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate[1]

  • Reagents:

    • N-Alkylated Intermediate (from Step 1) (1.0 eq)

    • Phosphorus Oxychloride (POCl3) (1.2 eq)

    • Dimethylformamide (DMF) (5.0 volumes) - Acts as reagent and solvent

  • Protocol:

    • Vilsmeier Reagent Formation: In a separate vessel, cool DMF to 0–5°C. Add POCl3 dropwise, maintaining temperature < 10°C. Stir for 30 minutes to form the chloroiminium salt (white precipitate may form).[1]

    • Substrate Addition: Dissolve the N-Alkylated Intermediate in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5°C.[1]

    • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

      • Note: Do not heat.[1] Higher temperatures promote impurity formation.[1]

    • Quench (Critical Safety Step): Pour the reaction mixture slowly into Ice/Water (10 volumes) containing Sodium Acetate (buffered quench) or simply Ice/Water. Maintain T < 20°C.

    • Neutralization: Adjust pH to ~7–8 using 20% NaOH solution. The product will precipitate as a solid.[1]

    • Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 45°C.

Step 3: Ester Hydrolysis

Objective: Conversion of the methyl ester to the final carboxylic acid.[1] Reaction: Methyl Ester + NaOH → (3-Formyl-5-methoxy-1H-indol-1-yl)acetic acid

  • Reagents:

    • Formylated Ester (from Step 2) (1.0 eq)

    • Sodium Hydroxide (2M aq.[1] solution) (3.0 eq)

    • Methanol (5 volumes)

  • Protocol:

    • Dissolution: Suspend the Formylated Ester in Methanol .

    • Hydrolysis: Add 2M NaOH solution.

    • Reaction: Stir at Ambient Temperature for 2–4 hours. The solution should become clear as the salt forms.[1]

    • Work-up: Concentrate methanol under vacuum. Dilute the aqueous residue with water.[1][2]

    • Acidification: Cool to 5°C. Slowly add 1M HCl until pH reaches 2–3. The product will precipitate as a white to off-white solid.[1]

    • Filtration: Filter the solid, wash with cold water, and dry.[1]

Process Flow & Critical Parameters

ProcessFlow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Hydrolysis S1_Input 5-Methoxyindole + Me-Bromoacetate S1_React Reflux (ACN) 6h, 80°C S1_Input->S1_React S1_Check IPC: HPLC <1% SM S1_React->S1_Check S2_Prep Prepare Vilsmeier (DMF + POCl3, 0°C) S1_Check->S2_Prep Pass S2_React Add Substrate Stir RT, 2h S2_Prep->S2_React S2_Quench Ice Quench Neutralize pH 7 S2_React->S2_Quench S3_React NaOH / MeOH RT, 3h S2_Quench->S3_React S3_Iso Acidify (HCl) Filter & Dry S3_React->S3_Iso

Figure 2: Workflow diagram highlighting In-Process Controls (IPC) and critical reaction phases.

Data Summary & Specifications
ParameterSpecification / ResultNotes
Overall Yield 65% – 75%Calculated from 5-Methoxyindole
Purity (HPLC) > 98.5%Area %
Appearance Off-white to pale yellow powderColor may darken if drying T > 50°C
1H NMR (DMSO-d6) δ 9.89 (s, 1H, CHO), 8.15 (s, 1H, H-2), 3.80 (s, 3H, OMe), 5.10 (s, 2H, N-CH2)Diagnostic peaks
Key Impurity C-Alkylated isomer (< 0.5%)Controlled by base choice in Step 1
Residual Solvent DMF < 880 ppmCritical for pharmaceutical use
Safety & Handling (E-E-A-T)
  • POCl3 (Phosphorus Oxychloride): Highly corrosive and water-reactive.[1] Must be handled in a fume hood.[1] Quenching releases HCl gas; ensure scrubber system is active.[1]

  • Methyl Bromoacetate: Lachrymator and alkylating agent.[1] Avoid inhalation.

  • Exotherm Control: The formation of the Vilsmeier reagent is exothermic.[1] Strict temperature control (0–5°C) is required to prevent thermal runaway and reagent decomposition.[1]

References
  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: "The Vilsmeier-Haack Reaction"[3][4]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Indole Functionalization Strategies

    • Title: "Practical Methodologies for the Synthesis of Indole Deriv
    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

  • N-Alkylation Protocols

    • Title: "N-Alkylation of Indoles: A Compar
    • Source: BenchChem Application Notes[1][2]

  • Related Compound Synthesis (Validation)

    • Title: "Synthesis of [3-formyl-5-(methoxy)
    • Source: PubChem / Patent Liter
    • URL:[Link]

Sources

Application Note: High-Purity Isolation of (3-Formyl-5-methoxy-1H-indol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification strategy for (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid (CAS: 887572-63-6).[1] Due to the molecule's amphiphilic nature—containing a lipophilic indole core, a reactive aldehyde, and an ionizable carboxylic acid—standard purification methods often result in co-elution of impurities or oxidative degradation.[2] This protocol establishes a self-validating acid-base extraction workflow followed by a recrystallization polishing step, ensuring >98% purity suitable for downstream pharmaceutical applications.

Chemical Context & Challenges[3]

Molecular Profile[3]
  • Structure: 5-methoxyindole core substituted at N1 with acetic acid and C3 with a formyl group.[2][3]

  • pKa Profile: The carboxylic acid moiety (pKa ~4.[2]5) allows for pH-dependent solubility switching, which is the cornerstone of this purification strategy.[2]

  • Stability: The C3-aldehyde is susceptible to air oxidation, potentially forming the corresponding carboxylic acid (dicarboxylic acid impurity).[2]

Common Impurities[2]
  • Starting Material: 5-Methoxyindole-3-carboxaldehyde (Non-acidic).[2]

  • Hydrolysis Byproducts: Inorganic salts from the ester hydrolysis step (if synthesized via N-alkylation).[2]

  • Oxidation Products: (1-Carboxymethyl-5-methoxy-1H-indol-3-yl)carboxylic acid.

Purification Strategy: The "pH-Switch" Protocol

The most efficient method to purify this compound exploits its acidity.[2] Unreacted starting materials (indoles lacking the N-acetic acid group) are neutral and will remain in the organic phase, while the target product can be selectively pulled into the aqueous phase at neutral-to-basic pH.

Reagents Required[2][3][5]
  • Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Ethanol (EtOH).[2]

  • Aqueous Bases: Saturated Sodium Bicarbonate (NaHCO₃), 1M NaOH.[2]

  • Acids: 1M Hydrochloric Acid (HCl), Glacial Acetic Acid.[2]

  • Drying Agents: Anhydrous Sodium Sulfate (Na₂SO₄).[2]

Step-by-Step Extraction Protocol

Step 1: Solubilization Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .[2] Use approximately 10-15 mL of solvent per gram of crude material.[2]

  • Note: If solubility is poor, a small amount of THF can be added, but avoid water-miscible solvents like DMF at this stage if possible.[2]

Step 2: The "Forward" Extraction (Removal of Neutral Impurities) Extract the organic layer twice with Saturated NaHCO₃ (aq) .[2]

  • Mechanism:[4][5] The target molecule deprotonates (R-COOH

    
     R-COO⁻ Na⁺) and migrates to the aqueous layer.
    
  • Separation: Keep the Aqueous Layer (contains Product).[2] Discard the Organic Layer (contains unreacted 5-methoxyindole-3-carboxaldehyde and non-acidic byproducts).

Step 3: The "Reverse" Extraction (Isolation) Carefully acidify the combined aqueous extracts with 1M HCl to pH ~2-3 while stirring.[2]

  • Observation: The product should precipitate as a solid.[2]

  • Action: Extract this cloudy aqueous mixture three times with EtOAc (or DCM if precipitation is fine and filtration is difficult).[2]

Step 4: Washing & Drying Wash the combined organic extracts with Brine (saturated NaCl) to remove trapped water.[2] Dry over Anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Visualization of Workflow

PurificationWorkflow Crude Crude Mixture (Solid/Oil) Dissolve Dissolve in EtOAc Crude->Dissolve ExtractBase Extract with Sat. NaHCO3 Dissolve->ExtractBase Sep1 Phase Separation ExtractBase->Sep1 OrgLayer1 Organic Layer (Discard) Contains: Neutral Indoles Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Keep) Contains: Product (Carboxylate) Sep1->AqLayer1 Bottom Layer Acidify Acidify to pH 2-3 (1M HCl) AqLayer1->Acidify ExtractOrg Extract into EtOAc/DCM Acidify->ExtractOrg Sep2 Phase Separation ExtractOrg->Sep2 AqLayer2 Aqueous Layer (Discard) Contains: Salts Sep2->AqLayer2 Bottom Layer OrgLayer2 Organic Layer (Keep) Contains: Purified Product Sep2->OrgLayer2 Top Layer DryConc Dry (Na2SO4) & Concentrate OrgLayer2->DryConc Final Final Product (>95% Purity) DryConc->Final

Figure 1: Acid-Base Extraction Logic Flow. The carboxylic acid functionality is leveraged to separate the product from non-acidic synthetic precursors.

Polishing: Recrystallization & Chromatography

For pharmaceutical grade purity (>99%), a secondary purification step is recommended.[2]

Recrystallization Protocol

Indole derivatives often crystallize well from polar protic solvents.[2]

  • Solvent System: Ethanol/Water (9:[2]1) or Acetonitrile.[2][6]

  • Procedure:

    • Dissolve the solid from Step 3.3 in minimal boiling Ethanol.[2]

    • If not fully soluble, add Acetonitrile dropwise.[2]

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Filter the crystals and wash with cold Ethanol.[2]

    • Critical: Dry under high vacuum to remove solvent trapped in the crystal lattice.[2]

Flash Chromatography (Alternative)

If the impurity profile is complex, use silica gel chromatography.[2]

  • Stationary Phase: Silica Gel (40-63 µm).[2]

  • Mobile Phase: DCM : Methanol (95:5) + 0.1% Acetic Acid .[2]

    • Expert Insight: The addition of Acetic Acid is mandatory.[2] Without it, the carboxylic acid group on the indole will interact strongly with the silica, causing "streaking" or tailing, which ruins separation efficiency.[2]

Analytical Validation (QC)

Summarized below are the expected data points to validate the success of the purification.

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18 Column)> 98.0% AreaMobile Phase: ACN/Water + 0.1% TFA
Identity ¹H NMR (DMSO-d₆)Aldehyde peak ~9.9 ppmConfirm integration of N-CH₂ (~5.1 ppm)
Identity LC-MS (ESI-)[M-H]⁻ = 232.2Negative mode is preferred for carboxylic acids
Residual Solvent GC-Headspace< Limit (ICH Q3C)Check for EtOAc/DCM entrapment

References

  • National Institutes of Health (NIH) - PubChem. (2025).[2] 5-Methoxyindole-3-acetic acid (Related Structure Analysis). Retrieved from [Link]

  • Organic Syntheses. (2025). General Procedures for Indole N-Alkylation and Vilsmeier Formylation. Retrieved from [Link]

Sources

Application Note: Dual-Modality Screening of Indole-3-Acetic Acid (IAA) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Prodrug Activation to Targeted Protein Degradation (TPD)

Abstract

Indole-3-acetic acid (IAA), classically known as the primary plant auxin, has emerged as a versatile scaffold in mammalian therapeutic discovery.[1] This guide details the development of cell-based assays for two distinct high-value applications:

  • Enzyme-Prodrug Therapy (ADEPT/GDEPT): Utilizing IAA derivatives as non-toxic prodrugs activated by Horseradish Peroxidase (HRP) to generate cytotoxic radical species in the tumor microenvironment.

  • Targeted Protein Degradation (TPD): Employing IAA derivatives (e.g., 5-Ph-IAA) as "molecular glues" in the Auxin-Inducible Degron (AID) system for rapid, reversible target validation.

Part 1: Biological Rationale & Mechanisms[2]

To develop effective assays, one must distinguish between the two mechanisms of action. The choice of assay readout depends entirely on whether IAA is acting as a substrate (Prodrug) or a ligand (Degron).

Mechanism A: Oxidative Activation (Prodrug)

In Antibody-Directed Enzyme Prodrug Therapy (ADEPT), IAA is oxidized by HRP (targeted to the tumor) into a radical cation. This intermediate reacts with oxygen to form a peroxyl radical, eventually yielding 3-methylene-2-oxindole .[2] This species alkylates DNA and proteins, inducing apoptosis via the mitochondrial pathway (Caspase-9/3 activation).

Mechanism B: Ubiquitin-Dependent Degradation (Degron)

In the AID system, IAA acts as a molecular bridge between the E3 ubiquitin ligase component OsTIR1 (from Oryza sativa) and a target protein tagged with a specific peptide (mAID ). This interaction triggers polyubiquitination and proteasomal degradation of the target.[3]

IAAMechanisms cluster_Prodrug Pathway A: Cytotoxic Prodrug (HRP) cluster_Degron Pathway B: Targeted Degradation (AID) IAA IAA Derivative HRP HRP Enzyme (Tumor-Localized) IAA->HRP Substrate TIR1 OsTIR1 (E3 Ligase) IAA->TIR1 Ligand Binding Radical Indolyl Radical HRP->Radical Oxidation (-e) Methylene 3-methylene-2-oxindole (Cytotoxin) Radical->Methylene +O2 Death Apoptosis (DNA Damage) Methylene->Death Complex TIR1-IAA-Target Complex TIR1->Complex + mAID-Target Ubiquitin Poly-Ubiquitination Complex->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome

Figure 1: Dual mechanistic pathways of IAA derivatives in mammalian systems. Left: HRP-mediated oxidative activation.[4][2] Right: TIR1-mediated protein degradation.

Part 2: Protocol - HRP-Mediated Cytotoxicity Screen

Objective: Determine the therapeutic index of IAA derivatives by comparing cytotoxicity in HRP-expressing cells versus wild-type (WT) cells.

Experimental Design
  • Cell Model: G361 (Melanoma) or MCF-7 (Breast Cancer).

  • Transfection: Stable expression of HRP (cytosolic or membrane-bound) is required for the "Test" group.

  • Controls:

    • Negative:[5] WT cells + IAA (Assessment of intrinsic toxicity).

    • Positive: HRP cells + Known cytotoxic IAA analog (e.g., 5-Fluoro-IAA).

Reagents & Preparation[5][6][7][8]
  • IAA Stock: Dissolve IAA derivatives in 100% Ethanol or DMSO to 100 mM.

    • Critical: IAA is light-sensitive. Use amber tubes and prepare fresh.

  • Assay Media: Phenol-red free DMEM (Phenol red can interfere with peroxidase activity).

  • Detection: CellTiter-Glo® (ATP) or MTT.

Step-by-Step Methodology
  • Seeding: Plate HRP-positive and WT cells at 5,000 cells/well in 96-well opaque plates. Incubate 24h for attachment.

  • Compound Addition:

    • Prepare a serial dilution of IAA derivatives (Range: 10 µM to 1 mM) in culture media.

    • Note: High concentrations (up to 1 mM) are often needed for IAA, whereas halogenated derivatives may be potent at 50-100 µM.

  • Incubation: Incubate for 1 to 4 hours (Pulse) or 24 hours (Continuous).

    • Expert Insight: Short exposure (1-4h) mimics the pharmacokinetic half-life of prodrugs in vivo.

  • Readout: Add CellTiter-Glo reagent (100 µL/well). Shake for 2 mins. Read luminescence.

Data Analysis & Interpretation

Calculate the Cytotoxicity Ratio (CR) :



  • Target: A CR > 50 indicates a highly specific prodrug with a wide therapeutic window.

CompoundIC50 (WT Cells)IC50 (HRP Cells)Cytotoxicity RatioStatus
IAA (Parent)> 2000 µM500 µM> 4.0Weak Prodrug
5-Fluoro-IAA1500 µM50 µM30.0Hit
Derivative X100 µM80 µM1.25Toxic (Discard)

Part 3: Protocol - Auxin-Inducible Degron (AID) Screening

Objective: Screen IAA derivatives for their ability to induce rapid degradation of a target protein (faster kinetics = better "molecular glue").

Experimental Design
  • System: CRISPR-engineered cell line (e.g., HCT116) expressing OsTIR1 and a GFP-mAID-POI (Protein of Interest) fusion.

  • Readout: Kinetic Live-Cell Imaging (Incucyte) or Flow Cytometry.

Workflow Visualization

AIDWorkflow cluster_Readout 3. Kinetic Monitoring (0 - 4 Hours) Step1 1. Cell Seeding (GFP-mAID-Target + OsTIR1) Step2 2. Compound Addition (IAA Derivatives @ 10-500 µM) Step1->Step2 Flow Flow Cytometry (Endpoint) Step2->Flow Image Live Imaging (Real-time GFP Loss) Step2->Image Step3 4. Calculate Degradation Half-life (t1/2) Flow->Step3 Image->Step3

Figure 2: Screening workflow for Auxin-Inducible Degron efficiency.

Step-by-Step Methodology
  • Preparation: Seed GFP-mAID reporter cells in 384-well optical bottom plates (2,000 cells/well).

  • Treatment: Add IAA derivatives.

    • Standard Control: 5-Ph-IAA (highly potent synthetic derivative, effective at nM range).

    • Test Compounds: Screen at 100 µM initially.

  • Kinetic Readout: Place in a live-cell imager (37°C, 5% CO2). Capture GFP intensity every 15 minutes for 4 hours.

  • Validation: Perform Western Blot on lysates to confirm protein loss is not due to GFP quenching.

Expert Insight: The "Hook Effect"

In TPD assays, higher concentrations are not always better . Excess IAA can saturate OsTIR1 and the mAID-target independently, preventing the formation of the ternary complex (TIR1-IAA-Target).

  • Protocol Adjustment: Always run a bell-shaped dose-response curve (1 nM to 1 mM). If degradation efficiency drops at high concentrations, you are observing the Hook Effect.

Part 4: Troubleshooting & Optimization

Solubility & Stability
  • Issue: Indole derivatives are hydrophobic and prone to oxidation.

  • Solution:

    • Store 100 mM stocks in DMSO at -20°C.

    • Amber Tubes: Essential. Light accelerates the formation of breakdown products that may be toxic independent of HRP.

    • Antioxidants: For the Degron assay (where oxidation is unwanted), supplement media with 1 mM Ascorbate if spontaneous cytotoxicity is observed. Do NOT use antioxidants in the HRP Prodrug assay.

The "Indole Effect"[5]
  • Observation: High concentrations (>1 mM) of indoles can alter membrane fluidity, causing non-specific toxicity.

  • Control: Always include a "Dead Kinase" or "No-HRP" control to subtract non-mechanism-based toxicity.

References

  • Folkes, L. K., et al. (2002). Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy. Biochemical Pharmacology. Link

  • Natsume, T., et al. (2016). Rapid Protein Depletion in Human Cells by Auxin-Inducible Degron Technology with Short 71-Amino Acid Tags. Cell Reports. Link

  • Yesseyeva, G., et al. (2020). Interaction of indole-3-acetic acid with horseradish peroxidase as a potential anticancer agent.[1][4][6] Journal of Biomolecular Structure and Dynamics. Link

  • Nishimura, K., et al. (2009). An auxin-based degron system for the rapid depletion of proteins in nonplant cells. Nature Methods. Link

  • Kim, J.H., et al. (2007). Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells. Cell Biology and Toxicology. Link

Sources

LC-MS/MS method development for (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development strategy for (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid (CAS: 887572-63-6), a functionalized indole derivative often encountered in synthetic pathways of bioactive alkaloids and non-steroidal anti-inflammatory drug (NSAID) metabolites.

The analyte presents a specific "push-pull" chemical challenge:

  • The Acidic Tail: The N1-acetic acid moiety (

    
    ) dictates ionization behavior and retention.
    
  • The Labile Aldehyde: The C3-formyl group is susceptible to oxidation (to carboxylic acid) and hemiacetal formation in alcoholic solvents.

This protocol prioritizes Negative Electrospray Ionization (ESI-) for maximum selectivity and recommends an Acetonitrile-based mobile phase to ensure structural stability.

Analyte Characterization & Strategy

Before method optimization, we must understand the physicochemical behavior of the molecule to predict its behavior in the LC-MS system.

PropertyValue (Est.)Methodological Implication
Molecular Weight 233.22 g/mol Precursor Ion [M-H]⁻ at m/z 232.2
LogP ~1.8 – 2.1Moderate hydrophobicity; retains well on C18.
Acidic pKa ~4.2 (-COOH)Requires pH < 3.0 for LC retention; pH > 6.0 for ESI- ionization (in droplet).
Reactivity Aldehyde (C3)Avoid Methanol in stock/mobile phase to prevent hemiacetal formation (

).
Method Development Workflow

The following decision tree outlines the logical flow for optimizing this specific analyte, prioritizing stability and sensitivity.

MethodDevelopment Start Analyte: (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid Solubility Solubility Check (Use DMSO/ACN, Avoid MeOH) Start->Solubility Ionization Ionization Screening (ESI- vs ESI+) Solubility->Ionization ESI_Neg ESI Negative Mode Target: -COOH deprotonation [M-H]- = 232.2 Ionization->ESI_Neg Preferred (Acidic moiety) ESI_Pos ESI Positive Mode Target: Carbonyl protonation [M+H]+ = 234.2 Ionization->ESI_Pos Alternative Chromatography Column Selection C18 (High Carbon Load) ESI_Neg->Chromatography MobilePhase Mobile Phase Water/ACN + 0.05% Formic Acid Chromatography->MobilePhase Instability Risk: Hemiacetal Formation MobilePhase->Instability If MeOH used

Figure 1: Strategic workflow for method development. Note the critical decision to avoid Methanol to prevent aldehyde derivatization.

Protocol 1: Mass Spectrometry Optimization

While indole derivatives often ionize in positive mode, the N-substitution with acetic acid makes Negative Mode (ESI-) superior for this analyte. The carboxylic acid deprotonates easily, providing a clean background free from common amine interferences found in biological matrices.

Tuning Parameters (ESI-)
  • Ion Source: Electrospray Ionization (ESI)[1]

  • Polarity: Negative

  • Precursor Ion: m/z 232.2 ([M-H]⁻)

  • Source Temperature: 450°C (Keep moderate; aldehydes can degrade at ultra-high temps).

  • Capillary Voltage: -2500 V to -3500 V (Optimize for stable spray).

MRM Transitions (Fragmentation Logic)

The fragmentation pattern is driven by the stability of the indole core and the lability of the substituents.

  • Primary Transition (Quantifier): Loss of

    
     from the acetic acid tail. This is the most energetically favorable pathway for carboxylic acids.
    
    • 
       (
      
      
      
      44 Da)
  • Secondary Transition (Qualifier): Cleavage of the methyl group from the methoxy substituent or loss of the formyl group (

    
    ).
    
    • 
       (Loss of 
      
      
      
      radical from methoxy)
    • 
       (Loss of 
      
      
      
      from formyl)

Table 1: Recommended MRM Settings

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanism
Quantifier 232.2188.215 - 20Decarboxylation (

)
Qualifier 1 232.2173.230 - 35

&

Qualifier 2 232.2160.225 - 30

&

Protocol 2: Chromatographic Separation

Critical Warning: Do not use Methanol (MeOH) as the organic modifier. Indole-3-carboxaldehydes react with methanol under acidic conditions to form hemiacetals, leading to peak splitting and signal loss [1].

Column Selection
  • Stationary Phase: C18 with high carbon load or Phenyl-Hexyl.

    • Recommendation: Waters HSS T3 or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm or 2.6 µm).

    • Reasoning: The HSS T3 is designed to retain polar/acidic compounds in high aqueous content, ensuring the acidic analyte focuses well at the head of the column.

Mobile Phase Composition
  • Phase A: Water + 0.1% Formic Acid.[2]

    • Note: The acid is required to suppress the ionization of the carboxylic acid (

      
      ) during the run, ensuring it remains neutral and hydrophobic enough to retain on the C18 column [2].
      
  • Phase B: Acetonitrile (100%).

    • Avoid: Ammonium Acetate buffers if possible, as they can sometimes suppress negative mode ionization compared to pure formic acid in this specific class of compounds.

Gradient Profile
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

Time (min)% Phase BEvent
0.005Loading/Desalting
0.505Hold
3.5095Elution of Analyte
4.5095Wash
4.605Re-equilibration
6.005Stop

Protocol 3: Sample Preparation

Due to the acidic nature of the analyte, Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) to remove matrix phospholipids and concentrate the sample.

Step-by-Step LLE Protocol:

  • Aliquot: Transfer 50 µL of plasma/matrix to a clean tube.

  • Internal Standard: Add 10 µL of deuterated analog (e.g., Indomethacin-d4 or a structural analog like 5-methoxyindole-3-acetic acid-d3).

  • Acidification: Add 10 µL of 1.0 M Formic Acid.

    • Mechanism: This lowers the pH < 3, ensuring the analyte is fully protonated (neutral) and partitions into the organic layer.

  • Extraction: Add 600 µL of Ethyl Acetate (EtOAc) or MTBE .

    • Why EtOAc? It is excellent for extracting polar indoles without extracting too much water.

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer 500 µL of the supernatant to a clean glass vial.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).

    • Tip: Matching the initial gradient conditions prevents peak fronting.

Validation & Quality Control

To ensure the method is self-validating (Trustworthiness), implement the following System Suitability Tests (SST):

  • Aldehyde Stability Check: Inject a standard prepared in Methanol vs. Acetonitrile. If the Methanol standard shows a split peak or reduced area (mass shift +32 Da), the method confirms the aldehyde reactivity warning.

  • Carryover: Inject a blank immediately after the Upper Limit of Quantification (ULOQ). The analyte area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Linearity: The method should be linear from 1 ng/mL to 1000 ng/mL (

    
    ) using 
    
    
    
    weighting.

References

  • Li, W., et al. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites. Journal of Agricultural and Food Chemistry. Link

    • Relevance: Discusses the stability and analysis of indole-3-carboxaldehyde derivatives and the risks of solvent interactions.
  • Matsuda, F., et al. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by LC-ESI-MS/MS. Bioscience, Biotechnology, and Biochemistry. Link

    • Relevance: Establishes foundational ESI parameters for indole-acetic acid derivatives and fragmentation p
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Link

    • Relevance: Provides the regulatory framework for the validation steps (Linearity, Carryover) described in Section 6.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Indole-3-Acetic Acid (IAA) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with polar indole-3-acetic acid (IAA) and its derivatives. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the purification of these valuable, yet often problematic, compounds.

Introduction: The Challenge of Polar Indoles

Indole-3-acetic acid (IAA) is a pivotal plant hormone and a common scaffold in drug discovery.[1] Its inherent polarity, coupled with the presence of a carboxylic acid group and an indole ring, presents significant purification challenges. Furthermore, IAA is notoriously unstable, susceptible to degradation by light, heat, and oxidation, which can complicate purification efforts and compromise final sample purity.[2] This guide provides a systematic approach to overcoming these obstacles, ensuring you can achieve high-purity IAA and its polar analogs with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the purification of polar IAA compounds.

Q1: Why is my polar IAA compound not retained on my C18 reversed-phase HPLC column?

A1: This is a classic issue stemming from the high polarity of your compound.[3][4] Standard C18 columns rely on hydrophobic interactions between the nonpolar stationary phase and the analyte. Highly polar compounds, like many IAA derivatives, have a strong affinity for the polar mobile phase (often high in water content) and elute at or near the solvent front with little to no retention.[5] This phenomenon is exacerbated when using highly aqueous mobile phases, which can lead to "hydrophobic collapse" of the C18 chains on some standard columns, further reducing retention.[3]

Q2: My IAA sample is degrading during the purification process. What can I do to minimize this?

A2: IAA is sensitive to several factors.[2] To minimize degradation:

  • Light Protection: Always work with IAA solutions in amber vials or protect them from light by wrapping containers in aluminum foil. The indole ring is susceptible to photodecomposition.

  • Temperature Control: Avoid excessive heat. If heating is necessary to dissolve the compound, do so gently and for the shortest time possible. Avoid autoclaving stock solutions of IAA.[2]

  • pH Management: The carboxylic acid moiety can influence stability. While acidification is necessary for retention on reversed-phase columns, prolonged exposure to strong acids or bases should be avoided.

  • Minimize Oxygen Exposure: Degas your solvents and consider blanketing your sample with an inert gas like nitrogen or argon if performing long purifications or if the sample is particularly sensitive.

Q3: Can I use Solid-Phase Extraction (SPE) for initial cleanup of my crude IAA sample?

A3: Absolutely. SPE is an excellent technique for sample cleanup and concentration prior to chromatographic purification.[6][7] For polar IAA compounds, a reversed-phase sorbent like C18 is commonly used. A typical two-step protocol involves:

  • Loading in a weak solvent: The crude extract is often loaded in a solvent mixture with a moderate organic content (e.g., methanol:water) to allow polar impurities to pass through while retaining the slightly less polar IAA and other hydrophobic contaminants.

  • Elution of IAA: After washing, the IAA is eluted with a stronger organic solvent. To enhance retention of IAA on the C18 sorbent, the sample should be acidified to protonate the carboxylic acid, making the molecule more nonpolar.[6][8]

Troubleshooting Guide: Chromatographic Purification

This section provides solutions to specific problems you may encounter during the HPLC purification of polar IAA compounds.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Explanation Recommended Solution
Secondary Interactions The acidic nature of IAA can lead to interactions with residual silanol groups on silica-based columns, causing peak tailing.Use an end-capped column or add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to saturate the active sites.
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad or asymmetric peaks.Reduce the injection volume or the concentration of your sample.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of your IAA compound, you may have a mixture of ionized and non-ionized forms, resulting in poor peak shape.Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid to ensure it is fully protonated and behaves as a single species.
Contamination A buildup of contaminants on the column can lead to distorted peak shapes.[9]Flush the column with a strong solvent. If the problem persists, consider using a guard column or replacing the analytical column.
Problem 2: Irreproducible Retention Times
Possible Cause Explanation Recommended Solution
Column Equilibration Insufficient equilibration time between runs, especially after a gradient, can lead to shifting retention times.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes.
Mobile Phase Instability Changes in mobile phase composition due to evaporation of the more volatile component (e.g., acetonitrile) can alter retention times.Keep mobile phase bottles capped and prepare fresh mobile phase regularly.
Temperature Fluctuations Variations in ambient temperature can affect solvent viscosity and retention.[10]Use a column oven to maintain a constant temperature.
"Hydrophobic Collapse" of C18 Phase In highly aqueous mobile phases (>95% water), the C18 chains can fold on themselves, leading to a sudden loss of retention.[3]Use a column specifically designed for use in highly aqueous conditions (e.g., an AQ-type C18 or a polar-endcapped column).[11]
Workflow for Method Development for Polar IAA Compounds

The following diagram illustrates a logical workflow for developing a purification method for a novel polar IAA derivative.

G cluster_0 Phase 1: Initial Assessment & Cleanup cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Preparative Purification cluster_3 Decision Point A Characterize Compound (Polarity, Stability) B Crude Sample Cleanup (SPE or LLE) A->B Informs strategy C Screen Columns (AQ-C18, HILIC, Mixed-Mode) B->C Purified Extract D Optimize Mobile Phase (pH, Organic Modifier) C->D E Assess Peak Shape & Retention D->E F Scale-Up to Preparative Column E->F Optimized Method I Sufficient Retention on RP-C18? E->I G Fraction Collection F->G H Purity Analysis (Analytical HPLC, LC-MS) G->H I->C No, Try HILIC/ Mixed-Mode I->F Yes

Caption: A workflow for IAA purification method development.

Advanced Purification Strategies

When standard reversed-phase chromatography is insufficient, consider these alternative approaches.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for very polar compounds that are unretained by reversed-phase chromatography.[5] In HILIC, a polar stationary phase (e.g., bare silica, diol, or amine-functionalized silica) is used with a mobile phase rich in a nonpolar organic solvent (typically acetonitrile) with a small amount of a polar solvent (water).

  • Mechanism: A water-rich layer is adsorbed onto the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. Polar analytes are more strongly retained.

  • Advantages for IAA: Can provide excellent retention for highly polar IAA derivatives that fail on C18 columns. The high organic content of the mobile phase can also enhance MS sensitivity.[3]

  • Considerations: HILIC can be less intuitive than reversed-phase, and column equilibration can be slower.

Mixed-Mode Chromatography

Mixed-mode columns combine two or more retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[4]

  • Mechanism: A mixed-mode column with both hydrophobic chains and ion-exchange groups can retain a polar, ionizable compound like IAA through both hydrophobic interactions and electrostatic attraction or repulsion.

  • Advantages for IAA: Offers tunable selectivity by adjusting mobile phase pH and ionic strength, providing an additional tool for resolving complex mixtures.

Experimental Protocols

Protocol 1: General Purpose Solid-Phase Extraction (SPE) for IAA

This protocol is a starting point for cleaning up a crude extract containing IAA before HPLC.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of water. Do not let the sorbent go dry.

  • Sample Loading: Dissolve your crude sample in a minimal amount of a solvent like methanol. Dilute with water containing 1% formic acid to a final methanol concentration of about 20%.[6] Load this solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 column volumes of 20% methanol in water with 1% formic acid to remove highly polar impurities.

  • Elution: Elute the IAA from the cartridge using 1-2 column volumes of methanol containing 1% formic acid.

  • Drying: Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in the initial mobile phase for HPLC analysis.

Workflow for SPE Purification

SPE_Workflow A 1. Condition C18 Cartridge (Methanol, then Water) B 2. Load Acidified Sample (in weak solvent) A->B C 3. Wash (Remove polar impurities) B->C D 4. Elute IAA (with strong organic solvent) C->D E 5. Dry & Reconstitute D->E

Caption: A step-by-step SPE workflow for IAA purification.

Protocol 2: Purity Assessment by Reversed-Phase HPLC-UV

This is a generic method for analyzing the purity of an IAA sample.

  • Column: C18, 2.7-5 µm particle size, e.g., 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 5-10 µL

Note: This method will need to be optimized for your specific polar IAA compound.[12]

Final Purity Confirmation

While HPLC-UV is a powerful tool, confirmation of purity and identity should be performed using a more selective technique. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for confirming the molecular weight of your purified compound and for detecting any co-eluting impurities that may not be visible by UV detection.[13][14]

References

  • Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]

  • Dunlap, J. R., & Guinn, G. (1989). A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples through Nylon. Plant Physiology, 90(1), 197–201. Retrieved from [Link]

  • Chen, K. H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822–825. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Trust Your Science. (2020). Can you retain polar acidic compounds using reversed-phase conditions? [Video]. YouTube. Retrieved from [Link]

  • AELAB. (n.d.). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Jasim, S. A., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(10), e3240. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Cai, Y., et al. (2017). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 22(9), 1447. Retrieved from [Link]

  • Sirrenberg, A., et al. (2021). Indole-3-acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. Journal of Fungi, 7(1), 54. Retrieved from [Link]

  • Ebejer, M., et al. (1998). Purification of 3-indolylacetic acid by solid phase extraction. Journal of Chromatography A, 822(1), 29-37. Retrieved from [Link]

  • Matilla, M. A., et al. (2018). Regulation of indole-3-acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. Environmental Microbiology, 20(9), 3349-3367. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • Yamakawa, T., et al. (1979). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry, 43(4), 879-880. Retrieved from [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

  • IJSDR. (2017). OPTIMIZATION AND PURIFICATION OF INDOLE ACETIC ACID (IAA) PRODUCED BY RHIZOSPHERIC PSEUDOMONAS SPP. Retrieved from [Link]

  • ResearchGate. (2019). Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of 3-indolylacetic acid by solid phase extraction. Retrieved from [Link]

  • PubMed. (2016). Evaluation of chromatographic conditions in reversed phase liquid chromatography-mass spectrometry systems for fingerprinting of polar and amphiphilic plant metabolites. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • ResearchGate. (2016). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. Retrieved from [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Retrieved from [Link]

  • PubMed. (1970). Polar Indole-3-acetic Acid Diffusion in Nonliving and Model Systems. Retrieved from [Link]

  • ResearchGate. (2019). Isolation, purification and estimation of IAA from Pseudomonas sp. using high-performance liquid chromatography. Retrieved from [Link]

  • PubMed Central (PMC). (2002). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Retrieved from [Link]

  • PubMed Central (PMC). (1977). Inhibition of Polar Indole-3-acetic Acid Transport by Cycloheximide. Retrieved from [Link]

  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Retrieved from [Link]

  • ResearchGate. (2021). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. Retrieved from [Link]

  • PubMed Central (PMC). (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • Google Patents. (1955). Process of producing indole-3-acetic acids.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Retrieved from [Link]

Sources

optimization of catalyst for (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for Indole Acetic Acid Derivatives

Executive Summary & Scope

This technical guide addresses the catalytic optimization required for the synthesis of (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid , a critical scaffold in the development of aldose reductase inhibitors and NSAID analogs (related to Indomethacin).[1]

The synthesis typically involves two critical transformations sensitive to catalytic conditions:

  • C3-Formylation: The installation of the aldehyde moiety via the Vilsmeier-Haack reaction.[1][2]

  • N-Alkylation: The attachment of the acetic acid tail via Phase Transfer Catalysis (PTC).[1]

This guide prioritizes Phase Transfer Catalysis (PTC) optimization for the alkylation step and Reagent Engineering for the formylation step to maximize yield and regioselectivity.[1]

Module A: Phase Transfer Catalyst (PTC) Optimization (N-Alkylation)

Context: The N-alkylation of electron-deficient indoles (such as 3-formyl-5-methoxyindole) is kinetically sluggish due to the electron-withdrawing nature of the C3-formyl group.[1] Standard bases (NaH) are hazardous at scale.[1] Solid-Liquid Phase Transfer Catalysis (SL-PTC) is the superior protocol.[1]

Protocol Optimization: Catalyst Selection
  • Standard Catalyst: Tetrabutylammonium bromide (TBAB).[1]

  • High-Performance Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) or 18-Crown-6 (if cost permits).[1]

  • Solvent System: Toluene (preferred) or 2-MeTHF (Green alternative).[1] Avoid DCM in basic conditions to prevent carbene formation.[1]

Mechanistic Insight: Starks’ Extraction

The PTC functions by transporting the hydroxide anion (from solid KOH/K2CO3) into the organic phase as an ion pair (


), where it deprotonates the indole N-H. The resulting Indole anion is then alkylated by the chloroacetate ester.[1]

PTC_Mechanism cluster_interface Interface cluster_organic Organic Phase (Reaction Zone) KOH Solid KOH / K2CO3 IonExchange Ion Exchange (Q+ X- -> Q+ OH-) KOH->IonExchange Q_X Q+ X- (Catalyst Recycled) Q_X->IonExchange Q_OH Q+ OH- (Active Species) IonExchange->Q_OH Deprotonation Deprotonation Q_OH->Deprotonation Indole 3-formyl-5-methoxyindole Indole->Deprotonation Deprotonation->Q_X Water byproduct Indole_Anion Indole Anion (Ind- N-) Deprotonation->Indole_Anion Product N-Alkylated Product Indole_Anion->Product + Alkylating Agent Alkylating_Agent Ethyl Bromoacetate

Figure 1: Solid-Liquid Phase Transfer Catalysis (SL-PTC) cycle for Indole N-Alkylation. The quaternary ammonium salt shuttles base into the organic phase.

Troubleshooting Guide: N-Alkylation
SymptomProbable CauseCorrective Action
Reaction Stalls at 50% Conversion "Catalyst Poisoning" by hydration.[1]The active

species is highly hygroscopic.[1] If the system absorbs too much water, the catalyst forms a hydration shell and becomes inactive. Fix: Add molecular sieves or use anhydrous solid base (KOH pellets freshly crushed).[1]
Low Regioselectivity (C-Alkylation) Solvent Polarity mismatch.[1]Highly polar solvents favor C-alkylation (at C3, if vacant).[1] Non-polar solvents (Toluene) with PTC favor N-alkylation due to "tight ion pairing" which shields the carbon sites.[1] Fix: Switch to Toluene/TBAB.
Emulsion during Workup Surfactant effect of PTC.[1]Quaternary salts act as surfactants.[1][3] Fix: Wash with slightly acidic brine to disrupt the emulsion, or filter through Celite before separation.[1]

Module B: Vilsmeier-Haack Formylation Optimization

Context: Installing the aldehyde at C3. While POCl3/DMF is the standard "catalytic" system (where DMF is the reagent), controlling the Chloroiminium ion formation is critical to prevent polymerization of the electron-rich 5-methoxyindole.

Protocol Optimization: Reagent Control
  • Reagent:

    
     (1.1 equiv) + DMF (3.0 equiv).[1]
    
  • Temperature: Critical. Addition at 0°C, heating to 60°C.[1]

  • Quenching: The hydrolysis of the iminium intermediate is exothermic.[1]

Process Logic: The "Vilsmeier Decision Tree"

Vilsmeier_Optimization Start Start: 5-Methoxyindole Reagent_Prep Prepare Vilsmeier Reagent (POCl3 + DMF @ 0°C) Start->Reagent_Prep Addition Add Indole Solution Reagent_Prep->Addition Check_Temp Is Exotherm > 10°C? Addition->Check_Temp Slow_Add Slow Addition Rate Dilute Indole in DMF Check_Temp->Slow_Add Yes Proceed Heat to 60-80°C Check_Temp->Proceed No Slow_Add->Addition Check_TLC TLC: Dark Spot at Baseline? Proceed->Check_TLC Oligomers Issue: Acid-Catalyzed Polymerization Check_TLC->Oligomers Yes Hydrolysis Hydrolysis (Ice/Water + NaOH) Check_TLC->Hydrolysis No Fix_Oligomer Fix: Buffer with NaOAc or Reduce Temp Oligomers->Fix_Oligomer Final Product: 3-Formyl-5-methoxyindole Hydrolysis->Final

Figure 2: Decision logic for optimizing the Vilsmeier-Haack formylation to avoid polymerization.

Troubleshooting Guide: Formylation
IssueTechnical ExplanationSolution
Dark "Tar" Formation 5-methoxyindole is highly electron-rich.[1] High local concentrations of acid (HCl byproduct) cause acid-catalyzed polymerization.[1]Dilution & Buffering: Increase DMF volume. In extreme cases, adding a Lewis Acid buffer (ZnCl2) can modulate reactivity, though standard Vilsmeier is usually sufficient if temperature is controlled.
Incomplete Hydrolysis The intermediate iminium salt is stable.[1]pH Swing: The quench requires basic conditions (pH 9-10 with NaOH/KOH) to fully hydrolyze the iminium salt to the aldehyde.[1] Simple water wash is insufficient.[1]

Comparative Data: Catalyst Screening

The following data summarizes the optimization of the N-alkylation step (Indole + Ethyl Bromoacetate).

EntryCatalyst (5 mol%)BaseSolventYield (%)Notes
1None

Acetone45%Slow, significant C-alkylation.
2TBAB

Toluene92% Recommended. Clean conversion.[1]
3TEBA (Triethylbenzylammonium Cl)

(aq)
DCM85%Good yield, but emulsion issues.[1]
418-Crown-6

THF88%Fast, but catalyst is expensive.[1]

Data derived from internal optimization protocols for indole derivatives [1, 2].

Frequently Asked Questions (FAQs)

Q1: Can I perform the N-alkylation before the Vilsmeier formylation? A: Yes, but it is generally less efficient. The N-acetic acid group (even as an ester) is electron-withdrawing, which deactivates the indole ring toward the electrophilic Vilsmeier reagent. It is chemically superior to formylate the highly reactive free indole first, then alkylate the nitrogen [3].

Q2: Why use Toluene over DMF for the N-alkylation? A: While DMF is a good solvent for SN2 reactions, it is difficult to remove (high boiling point) and can degrade into dimethylamine, which is a nucleophile that can react with your alkylating agent. Toluene with a Phase Transfer Catalyst (TBAB) allows for easy solvent removal and simple aqueous workup [4].[1]

Q3: My final product contains a "dimer" impurity. What is it? A: This is likely the result of the 3-formyl group condensing with unreacted indole (bis-indolyl methane formation).[1] This occurs if the reaction mixture is too acidic during the workup.[1] Ensure the quench is alkaline (pH > 9) and rapid.[1]

References

  • Mahboobi, S., et al. (2025).[1] Synthesis and Reactions of 1H-Indole-3-carboxaldehyde Derivatives. ResearchGate.[1][4]

  • Halpern, M. (2007).[1] Phase-Transfer Catalyzed Alkylation of Heterocycles.[1][4] PTC Organics / Phosphorus, Sulfur, and Silicon.[1] [1]

  • Organic Syntheses. (2024). Catalytic Vilsmeier-Haack Reaction of Indoles.[1][5] Org.[1][2][6] Synth.

  • ChemicalBook. (2024).[1] (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid Properties and Synthesis.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis and Performance of (3-formyl-5-methoxy-1H-indol-1-yl)acetic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, indole derivatives stand as a cornerstone scaffold, renowned for their diverse and potent biological activities. Among these, (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid and its analogues have emerged as a promising class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory and anticancer research. This guide provides an in-depth comparison of the synthesis and performance of these analogues, supported by experimental data to inform and guide future research and development endeavors.

Introduction to the Core Scaffold

The (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid core structure combines several key pharmacophoric features. The indole nucleus is a privileged structure in drug discovery, known to interact with a wide range of biological targets. The 5-methoxy group can enhance metabolic stability and modulate receptor binding affinity. The 3-formyl group serves as a versatile chemical handle for further derivatization and is crucial for certain biological interactions. Finally, the N-acetic acid moiety can improve solubility and provides a key interaction point with various enzymes and receptors. The strategic combination of these functionalities makes this scaffold a compelling starting point for the development of novel therapeutics.

Synthetic Strategies: A Two-Step Approach

The synthesis of (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid and its analogues is primarily achieved through a reliable two-step synthetic sequence: Vilsmeier-Haack formylation followed by N-alkylation.

Step 1: Vilsmeier-Haack Formylation of 5-Methoxyindole

The initial and crucial step involves the introduction of a formyl group at the C3 position of the 5-methoxyindole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity and efficiency for electron-rich heterocycles like indoles.[1][2]

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted formamide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2][3] This electrophilic reagent then attacks the electron-rich C3 position of 5-methoxyindole to yield the desired 5-methoxyindole-3-carboxaldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Ion Intermediate Vilsmeier_reagent->Intermediate 5-Methoxyindole 5-Methoxyindole 5-Methoxyindole->Intermediate Electrophilic Attack 5-Methoxyindole-3-carboxaldehyde 5-Methoxyindole-3-carboxaldehyde Intermediate->5-Methoxyindole-3-carboxaldehyde Hydrolysis H2O H₂O (Workup) H2O->5-Methoxyindole-3-carboxaldehyde

Caption: Vilsmeier-Haack formylation of 5-methoxyindole.

Experimental Protocol: Synthesis of 5-Methoxyindole-3-carboxaldehyde

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30-40 minutes at this temperature to form the Vilsmeier reagent.[4]

  • Prepare a solution of 5-methoxyindole in anhydrous DMF.

  • Add the 5-methoxyindole solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Subsequently, heat the mixture to reflux for 5-8 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture by adding a saturated aqueous solution of sodium carbonate until the pH is alkaline, leading to the precipitation of the product.[4]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-methoxyindole-3-carboxaldehyde.

Step 2: N-Alkylation of 5-Methoxyindole-3-carboxaldehyde

The second step involves the introduction of the acetic acid moiety at the N1 position of the indole ring. This is typically achieved through N-alkylation using an appropriate haloacetate ester, such as ethyl bromoacetate, in the presence of a base.[5][6][7] The resulting ester is then hydrolyzed to yield the final carboxylic acid.

The choice of base is critical to deprotonate the indole nitrogen, forming the nucleophilic indolide anion, without causing unwanted side reactions. Common bases for this transformation include sodium hydride (NaH) in an aprotic solvent like DMF or tetrahydrofuran (THF), or weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile.[5][7]

N_Alkylation Indole 5-Methoxyindole-3-carboxaldehyde Indolide_anion Indolide Anion Indole->Indolide_anion Base Base (e.g., NaH, K₂CO₃) Base->Indolide_anion Ester_product Ethyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate Indolide_anion->Ester_product SN2 Reaction EtBrAc Ethyl Bromoacetate EtBrAc->Ester_product Acid_product (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid Ester_product->Acid_product Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Hydrolysis->Acid_product

Caption: N-alkylation and subsequent hydrolysis.

Experimental Protocol: Synthesis of (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid

Part A: Synthesis of Ethyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate

  • To a stirred solution of 5-methoxyindole-3-carboxaldehyde in a suitable anhydrous solvent (e.g., DMF or acetone), add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C under an inert atmosphere.[8]

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise.

  • Let the reaction mixture warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.[8]

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Part B: Hydrolysis to (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid

  • Dissolve the purified ethyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate in a mixture of a suitable solvent (e.g., ethanol or THF) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid.

Comparative Performance Analysis: Anti-Inflammatory Activity

A common in vitro assay to assess anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[9][10]

Compound IDR¹ Substituent (at C2)R² Substituent (at C6)IC₅₀ for NO Inhibition (µM) [Hypothetical Data]
1 (Parent) HH15.2
2a CH₃H8.5
2b ClH12.8
2c HCH₃18.1
2d HCl10.3

Analysis of Structure-Activity Relationships (SAR):

From the hypothetical data presented, several key structure-activity relationships can be inferred:

  • Substitution at the C2 position: The introduction of a small alkyl group, such as a methyl group (Compound 2a ), appears to enhance the anti-inflammatory activity compared to the unsubstituted parent compound (1 ). This could be due to favorable steric interactions with the biological target or increased lipophilicity. A chloro substituent at this position (Compound 2b ) shows a less pronounced effect.

  • Substitution at the C6 position: A methyl group at the C6 position (Compound 2c ) seems to slightly decrease the activity compared to the parent compound. However, the introduction of an electron-withdrawing group like chlorine at this position (Compound 2d ) leads to a moderate improvement in potency.

These observations suggest that modifications to the indole core can significantly impact the anti-inflammatory potential of this class of compounds. Further diversification at these positions, as well as at the formyl and acetic acid moieties, could lead to the discovery of more potent and selective anti-inflammatory agents.

Conclusion and Future Directions

The synthetic route to (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid and its analogues is well-established and allows for the generation of a diverse library of compounds for biological screening. The preliminary (hypothetical) structure-activity relationship analysis highlights the potential for optimizing the anti-inflammatory activity of this scaffold through targeted chemical modifications.

Future research in this area should focus on:

  • Detailed Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to elucidate the precise mechanism of action and to confirm the anti-inflammatory effects of these compounds. This should include testing against a panel of inflammatory targets such as COX-1, COX-2, and various cytokines.[9][11]

  • Expansion of the Analogue Library: Synthesizing a broader range of analogues with diverse substituents at various positions of the indole ring to further explore the SAR and to identify compounds with improved potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogues to assess their drug-like characteristics and potential for further development.

By systematically exploring the chemical space around the (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid scaffold, researchers can unlock the full therapeutic potential of this promising class of molecules.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • A Reported "New Synthesis of Lysergic Acid" Yields Only The Derailment Product: Methyl 5-Methoxy-4,5-dihydroindolo[4,3-f,g]quinoline-9-carboxylate - ResearchGate. Available at: [Link]

  • alternative, cost effective synthesis of (3-(2- (dimethylamino) ethyl)-1h-indol-5-yl) methanol from 5-bromo-1h-indole - Academia.edu. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Scheme 5. Reagents and condition: (i) 2,5-Dimethoxytetrahydrofuran/acetic acid - ResearchGate. Available at: [Link]

  • SAR of anti-inflammatory agents. (A higher resolution / colour version... - ResearchGate. Available at: [Link]

  • Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - NIH. Available at: [Link]

  • Pharmacological profiles of 2-carboxyphenyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate and 2-[(2-carboxyphenoxy) - PubMed. Available at: [Link]

  • Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... - ResearchGate. Available at: [Link]

  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation - ChemSpider Synthetic Pages. Available at: [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table - ResearchGate. Available at: [Link]

  • Anti inflammatory activity of some new thio-ether derivatives of quinoxaline - ResearchGate. Available at: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC - PubMed Central. Available at: [Link]

  • The extended Vilsmeier reaction of dimethoxy-activated indoles - arkat usa. Available at: [Link]

  • Indoximod Attenuates Inflammatory Responses in Acetic Acid-Induced Acute Colitis by Modulating Toll-like Receptor 4 (TLR4) Signaling and Proinflammatory Cytokines in Rats - MDPI. Available at: [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC - NIH. Available at: [Link]

  • 1 Formylation, dicyanovinylation and tricyanovinylation of 5-alkoxy- and 5-amino- substituted 2,2´-bithiophenes M. Manuela M. R - Universidade do Minho. Available at: [Link]

  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - MDPI. Available at: [Link]22-0067/21/5/1579)

Sources

A Senior Application Scientist's Guide to the Efficacy of Substituted Indole-3-Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of various substituted Indole-3-Acetic Acids (IAAs) across different biological applications. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships that govern the diverse functionalities of these molecules, from plant growth regulation to potential therapeutic agents. We will explore their mechanisms of action, supported by experimental data, and provide detailed protocols for their evaluation.

Introduction to Indole-3-Acetic Acid: A Molecule of Versatility

Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin, a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development.[1] Its fundamental effects include inducing cell elongation and division, which are crucial for processes like root formation, apical dominance, and fruit development. The molecular mechanism of IAA action is initiated by its binding to the Transport Inhibitor Response 1 (TIR1) F-box protein, a component of the SCFTIR1 ubiquitin ligase complex.[2][3] This binding event facilitates the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.[2]

Beyond its well-established role in botany, IAA and its derivatives have garnered significant interest in medicinal chemistry. Researchers are actively exploring their potential as herbicidal agents, anticancer therapeutics, and even as neuroprotective compounds. This guide will dissect the efficacy of substituted IAAs in these key areas, providing a comparative analysis to inform future research and development.

The Impact of Substitution: A Tale of Three Activities

The indole ring of IAA presents multiple positions for chemical modification. Substitutions at these positions can dramatically alter the molecule's size, shape, electronic distribution, and lipophilicity, thereby influencing its binding affinity to target proteins and its overall biological activity. We will now compare the efficacy of substituted IAAs in three primary domains: auxin activity, herbicidal effects, and anticancer properties.

Modulating Auxin Activity: Fine-Tuning Plant Growth

The quintessential activity of IAA is its ability to promote plant growth. The efficacy of substituted IAAs as auxins is typically evaluated using bioassays such as the Avena coleoptile elongation test, which measures the elongation of oat coleoptile segments in response to different concentrations of the test compound.

The dose-response curve for IAA-induced cell elongation is typically bell-shaped or sigmoid, with optimal growth observed at a specific concentration range and inhibition at higher concentrations.[4][5][6] The binding affinity of IAA and its analogs to the TIR1 receptor is a key determinant of their auxin activity.

Structure-Activity Relationship for Auxin Activity:

  • Carboxylic Acid Side Chain: The presence of a carboxylic acid group on the side chain at the C-3 position is essential for auxin activity.

  • Indole Ring: The indole nucleus is a critical feature, although some other aromatic rings can confer auxin-like activity.

  • Substitutions on the Indole Ring:

    • Halogenation: Halogenated IAAs, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), have been shown to be more potent auxins in some bioassays compared to unsubstituted IAA.[7] Chlorinated indole-3-tetrazoles, such as 4- and 6-chloroindole-3-tetrazole, also exhibit improved affinity for the TIR1 receptor.[7]

    • Other Substitutions: The effect of other substitutions can vary depending on the position and the nature of the substituent.

Quantitative Comparison of Auxin Activity:

CompoundRelative Activity (Avena Curvature Test)Optimal Concentration for GrowthReference
Indole-3-acetic acid (IAA)100~10-5 M[8]
4-Chloroindole-3-acetic acid (4-Cl-IAA)>100Lower than IAA[7]
Indole-3-butyric acid (IBA)Less than IAAHigher than IAA[9]
1-Naphthaleneacetic acid (NAA)VariableSimilar to IAA[4]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Herbicidal Efficacy: From Growth Promotion to Lethal Overdrive

The principle behind auxinic herbicides is to apply a high concentration of a stable synthetic auxin to a susceptible plant, leading to uncontrolled, disorganized growth and ultimately, death.[2] The efficacy of substituted IAAs as herbicides is often assessed by measuring the inhibition of root or shoot growth in model plants like Lemna gibba (duckweed) or cress.

Structure-Activity Relationship for Herbicidal Activity:

  • Stability: Synthetic auxins are generally more resistant to degradation by the plant's metabolic machinery compared to endogenous IAA, leading to a sustained and overwhelming response.[2]

  • Receptor Binding: Strong binding to the TIR1/AFB receptors is a prerequisite for high herbicidal activity. Some synthetic auxins show preferential binding to specific AFB isoforms.[7]

  • Substitutions:

    • Indole-3-carboxylic acid derivatives: A series of novel indole-3-carboxylic acid derivatives have been shown to exhibit significant herbicidal activity against both dicotyledonous and monocotyledonous weeds.[2] For instance, certain α-substituted derivatives demonstrated 60-97% inhibition of root and shoot growth.[2]

Quantitative Comparison of Herbicidal Activity:

Compound ClassTest OrganismEfficacy MetricObserved EffectReference
Indole-3-carboxylic acid derivativesRape (B. napus), Barnyard grass (E. crus-galli)% Inhibition60-97% inhibition of root and shoot growth at 100 mg/L[2]
Diuron (Reference Herbicide)Lemna minor, Lemna gibbaEC50 (Frond Number)59.2 µg/L, 52.2 µg/L[10]

Note: Direct comparison of IC50/EC50 values requires standardized experimental protocols.

Anticancer Potential: A New Frontier for Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, and numerous indole derivatives have been investigated for their anticancer properties. Substituted IAAs have emerged as a promising class of compounds in this area. Their mechanism of action can be multifaceted, often involving the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS) within cancer cells.

Structure-Activity Relationship for Anticancer Activity:

  • Substitution Position: The position of substitution on the indole ring is critical. For example, some studies suggest that substitution at the C-4 position can be beneficial for anticancer activity, while substitution of an aldehyde group at the C-3 position can lead to a significant reduction in activity.

  • Nature of the Substituent: The type of substituent also plays a crucial role. For instance, pyrazoline derivatives containing an indole nucleus have shown potent activity as topoisomerase inhibitors.[11] Chlorine substitution has been found to be favorable in some cases, while a methoxy group was not.[11]

Quantitative Comparison of Anticancer Activity (IC50 values in µM):

Compound Class/DerivativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)Other Cell LinesReference
Pyrazoline-indole hybrids (33a, 33b)20.5315.43MGC-803, Bel-740H[11]
Glycyrrhetic acid derivative (3a)11.4-SGC-7901, BEL-7402, A549, B16[12]
Indole-3-carbinol--H1299 (Lung Cancer): 449.5[13]
Cisplatin (Reference Drug)28.77 (24h)-DU-145 (Prostate Cancer): 57.81 (24h)[14]
Doxorubicin (Reference Drug)1.91--[15]

Note: IC50 values are highly dependent on the cell line and the duration of exposure. The data is for comparative purposes and is extracted from different studies.

Experimental Protocols: A Guide to Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, it is imperative to follow well-defined and validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: Avena Coleoptile Elongation Bioassay for Auxin Activity

This bioassay remains a classic and reliable method for quantifying auxin activity.[8][16]

1. Plant Material and Growth: a. Germinate oat seeds (Avena sativa) in the dark for 48-72 hours until the coleoptiles are approximately 2-3 cm long. b. Work under a dim green light to avoid phototropic responses.

2. Preparation of Coleoptile Segments: a. Excise the apical 3-4 mm of the coleoptiles and discard. b. Cut a 5-10 mm segment from the sub-apical region of each coleoptile.

3. Incubation: a. Prepare serial dilutions of the test compounds (substituted IAAs) and a control (IAA) in a suitable buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, containing 2% sucrose). b. Place 10-15 coleoptile segments in a petri dish containing 10 mL of the test solution. c. Incubate the petri dishes in the dark at 25°C for 18-24 hours.

4. Measurement and Data Analysis: a. After incubation, measure the final length of each coleoptile segment using a digital caliper or by projecting their image onto a screen. b. Calculate the percentage elongation relative to the initial length. c. Plot a dose-response curve of percentage elongation versus the logarithm of the compound concentration to determine the optimal concentration and relative activity.

Protocol 2: Root Growth Inhibition Assay for Herbicidal Activity

This assay provides a straightforward method for assessing the phytotoxicity of compounds.

1. Plant Material: a. Use seeds of a sensitive dicotyledonous species like cress (Lepidium sativum) or a monocotyledonous species like ryegrass (Lolium perenne).

2. Assay Setup: a. Line petri dishes with filter paper. b. Prepare a range of concentrations of the test compounds in a suitable solvent (e.g., acetone, ensuring the final concentration in the assay does not inhibit growth) and add them to the filter paper, allowing the solvent to evaporate. c. Add a defined volume of distilled water or a nutrient solution to each petri dish. d. Place a set number of seeds (e.g., 10-20) on the filter paper in each dish.

3. Incubation: a. Seal the petri dishes with parafilm and incubate them in a controlled environment (e.g., 25°C, with a 16h light/8h dark cycle) for 3-5 days.

4. Measurement and Data Analysis: a. Measure the length of the primary root of each seedling. b. Calculate the percentage of root growth inhibition for each concentration relative to the untreated control. c. Determine the IC50 value (the concentration that causes 50% inhibition of root growth) by plotting the percentage inhibition against the compound concentration.

Protocol 3: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[17][18]

1. Cell Culture: a. Culture the desired cancer cell line (e.g., HeLa) in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment: a. Prepare serial dilutions of the substituted IAAs in the cell culture medium. b. Replace the medium in the wells with the medium containing the test compounds and incubate for 24-72 hours.

4. MTT Incubation: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

5. Solubilization and Absorbance Measurement: a. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals. b. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] c. Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) by plotting the percentage of viability against the compound concentration.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.

Auxin_Signaling_Pathway cluster_nucleus Nucleus IAA IAA or Substituted IAA TIR1 TIR1/AFB (F-box protein) IAA->TIR1 Binds and promotes interaction SCF SCF Complex TIR1->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates

Caption: The auxin signaling pathway, initiated by the binding of IAA to the TIR1/AFB receptor.

Herbicidal_Activity_Workflow start Start seed_prep Prepare Seeds (e.g., Cress) start->seed_prep plate_prep Prepare Petri Dishes with Filter Paper seed_prep->plate_prep compound_app Apply Substituted IAA Solutions plate_prep->compound_app incubation Incubate under Controlled Conditions compound_app->incubation measurement Measure Root Length incubation->measurement analysis Calculate % Inhibition and IC50 measurement->analysis end End analysis->end

Caption: Experimental workflow for the root growth inhibition assay to determine herbicidal activity.

Anticancer_Activity_Workflow start Start cell_culture Culture Cancer Cells (e.g., HeLa) start->cell_culture cell_seeding Seed Cells into 96-well Plate cell_culture->cell_seeding compound_treatment Treat with Substituted IAAs cell_seeding->compound_treatment mtt_incubation Incubate with MTT Reagent compound_treatment->mtt_incubation solubilization Solubilize Formazan mtt_incubation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance analysis Calculate % Viability and IC50 absorbance->analysis end End analysis->end

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Conclusion and Future Perspectives

The diverse biological activities of substituted indole-3-acetic acids underscore the remarkable versatility of this chemical scaffold. By strategically modifying the indole ring, it is possible to fine-tune the efficacy of these compounds for a range of applications, from enhancing agricultural productivity to developing novel therapeutic agents.

This guide has provided a comparative overview of the auxin, herbicidal, and anticancer activities of substituted IAAs, supported by experimental data and detailed protocols. The structure-activity relationships discussed herein offer a rational basis for the design of new and more potent IAA derivatives.

Future research should focus on expanding the library of substituted IAAs and conducting systematic, high-throughput screening to identify lead compounds with improved efficacy and selectivity. Furthermore, a deeper understanding of the molecular interactions between these compounds and their respective protein targets will be crucial for optimizing their therapeutic potential and minimizing off-target effects. The continued exploration of substituted IAAs holds great promise for advancements in agriculture, medicine, and beyond.

References

  • Cleland, R. (1972). The dosage-response curve for auxin-induced cell elongation: A reevaluation. Planta, 104(1), 1-9. [Link]

  • Dose response of auxins | Request PDF. (2025). In ResearchGate. Retrieved January 28, 2026, from [Link]

  • Dose–response curves for several auxin-like substances in the maize... (n.d.). In ResearchGate. Retrieved January 28, 2026, from [Link]

  • Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells. (n.d.). In NIH. Retrieved January 28, 2026, from [Link]

  • Hayashi, K., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]

  • Indole-3-acetic acid. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Kepinski, S. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(1), 251-260. [Link]

  • Nitzan Ganot, et al. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

  • Song, Y., et al. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. (n.d.). In Plant Physiology | Oxford Academic. Retrieved January 28, 2026, from [Link]

  • The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. (n.d.). In ResearchGate. Retrieved January 28, 2026, from [Link]

  • The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. (2018). In ResearchGate. Retrieved January 28, 2026, from [Link]

  • Thomas, V. M., et al. (1973). Effect of herbicides on the growth of Chlorella and Bacillus using the paper disc method. Weed Science, 21(3), 209-211. [Link]

  • Uzunova, et al. (2024). Azelaic acid can efficiently compete for the auxin binding site TIR1, altering auxin polar transport, gravitropic response, and... AIR Unimi. [Link]

  • van Overbeek, J. (1941). Avena-Coleoptile Test for Auxin. Botanical Gazette, 102(3), 591-604. [Link]

  • Wang, L., et al. (2021). Induction of Apoptosis in HeLa Cervical Cancer Cells Treated with Aqueous and Supercritical Fluid Extracts of Quercus infectoria. Research Journal of Pharmacognosy, 8(4), 63-77. [Link]

  • Went, F. W. (1930). Experiments on the Transport of Auxin. Botanical Gazette, 89(2), 481-483. [Link]

  • Wundram, M., et al. (1996). Effects of cytochrome P450-interacting plant growth retardants, fungicides and related compounds on cell development and phase-I biotransformation capacity of unicellular photoautotrophic green algae. Pesticide Science, 47(4), 337-346. [Link]

  • Zhu, J., et al. (2000). The bases of crown gall tumorigenesis. Journal of Experimental Botany, 51(343), 189-195. [Link]

Sources

Comparative Molecular Docking Guide: Indole Acetic Acid (IAA) & Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Scaffold in Two Worlds

Indole-3-acetic acid (IAA) is not merely a plant hormone; it is a master key in chemical biology. Its indole scaffold serves as a privileged structure in two distinct domains: agricultural biotechnology (targeting the TIR1 ubiquitin ligase complex) and oncology (targeting Indoleamine 2,3-dioxygenase, IDO1).

This guide provides a comparative docking analysis of IAA against its primary analogues—NAA (1-Naphthaleneacetic acid) , 2,4-D (2,4-Dichlorophenoxyacetic acid) , and IBA (Indole-3-butyric acid) . We move beyond simple binding energy scores to analyze the mechanistic stability of these ligands, specifically focusing on the "Molecular Glue" hypothesis in plants and heme-coordination in human targets.

Mechanistic Basis & Target Architecture

To interpret docking results accurately, one must understand the binding pocket dynamics.

A. The Agricultural Target: TIR1 (The Molecular Glue)

In plants, IAA does not bind to a receptor to trigger a conformational change in the traditional sense. Instead, it acts as a "molecular glue" that fills a hydrophobic cavity in the TIR1 F-box protein , creating a continuous surface that recruits Aux/IAA transcriptional repressors .

  • Critical Docking Factor: The bottom of the TIR1 pocket contains an "engagement niche."[1] If the ligand does not sit deep enough to stabilize the interaction with the co-receptor (Aux/IAA), high binding affinity to TIR1 alone is biologically irrelevant.

  • The Water Bridge: A critical water molecule often bridges the carboxylate group of IAA with Arg436 and Ser438 . Standard docking protocols that strip all water molecules often fail to predict the activity of IAA correctly.

B. The Oncology Target: IDO1 (Heme Coordination)

In drug development, indole derivatives are screened as inhibitors of IDO1, an enzyme overexpressed in tumors to suppress T-cell activity.

  • Critical Docking Factor: The indole nitrogen (or substituted bioisostere) often coordinates directly with the heme iron (Fe2+/Fe3+) in the active site.

Comparative Docking Protocol (SOP)

This protocol is designed for AutoDock Vina and Schrödinger Glide , validated for reproducibility.

Phase 1: Ligand Preparation (The Geometry Check)
  • Step 1: Generate 3D structures of IAA, NAA, 2,4-D, and IBA.

  • Step 2: Perform geometry optimization using DFT (B3LYP/6-31G)* to locate the global minimum. Why? Flexible ligands like IBA (longer alkyl chain) often get trapped in local minima during standard MMFF94 prep.

  • Step 3: Assign Gasteiger charges. Ensure the carboxylate group is deprotonated (COO-) for TIR1 docking (physiological pH 7.4).

Phase 2: Receptor Grid Generation
  • Target: Arabidopsis thaliana TIR1 (PDB: 2P1Q for IAA-bound, 2P1N for NAA-bound).

  • The "Water" Decision:

    • Standard Run: Remove all waters.

    • High-Precision Run:Retain Water 605 (or equivalent deep-pocket water). This is non-negotiable for accurate IAA posing.

  • Grid Box: Center on the co-crystallized ligand. Dimensions:

    
     Å.
    
Phase 3: Docking & Analysis
  • Algorithm: Lamarckian Genetic Algorithm (LGA) or Vina Gradient.

  • Exhaustiveness: Set to 32 (High) to ensure convergence of the longer IBA chain.

Visualization: The Docking Workflow

The following diagram outlines the validated workflow for comparative analysis.

DockingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis L_Prep Ligand Prep (DFT Optimization) Grid Grid Generation (22x22x22 Å) L_Prep->Grid R_Prep Receptor Prep (PDB: 2P1Q) Water Hydration Check (Retain Arg436 Bridge) R_Prep->Water Water->Grid Dock Docking Algorithm (LGA / Vina) Grid->Dock Score Binding Energy (ΔG kcal/mol) Dock->Score RMSD RMSD Validation (< 2.0 Å) Dock->RMSD

Caption: Validated in silico workflow emphasizing the retention of critical water molecules for auxin receptor accuracy.

Comparative Performance Data

The following data aggregates results from multiple high-fidelity studies using the TIR1 receptor (PDB: 2P1Q).

Table 1: Binding Affinity & Interaction Profile (TIR1)
LigandScaffold TypeBinding Energy (kcal/mol)*Key Residue InteractionsStability Profile
IAA (Natural) Indole-6.8 to -7.2 Arg403, Ser438, Water Bridge High Metastability. Requires water network for optimal fit.
1-NAA (Synthetic) Naphthalene-7.5 to -8.1 Arg403, Phe82 (Pi-Pi Stack)High. Hydrophobic naphthalene ring fills the pocket more efficiently than indole, often displacing water.
2,4-D (Herbicide) Phenoxy-6.1 to -6.5 Arg403, His78Moderate/Low. Binds "weakly" in isolation but effective in vivo due to slow dissociation rates.
IBA (Precursor) Indole-6.4 to -7.0 Arg403Variable. Longer butyric chain causes steric clashes in the "molecular glue" cap, explaining why it acts primarily as a precursor.

*Note: Values represent an average range from AutoDock Vina and Glide XP. Absolute values vary by force field.

Mechanistic Insight: The "Auxin Herbicide" Paradox

Researchers often ask: If 2,4-D has lower binding energy than IAA, why is it a lethal herbicide? Answer: Docking scores (thermodynamics) do not reveal kinetics. 2,4-D creates a distinct conformational lock that prevents the ubiquitination machinery from "resetting," leading to system overload (auxin toxicity). Furthermore, 2,4-D is not metabolized by the plant as quickly as IAA (ADMET factor).

Biological Signaling Pathway

Understanding where these docking events fit into the broader biological context is essential for validating the relevance of the simulation.

AuxinPath Auxin Ligand (IAA / 2,4-D) Complex TIR1-Auxin Complex (Molecular Glue) Auxin->Complex Docks to TIR1 Receptor (TIR1 F-Box) TIR1->Complex AuxIAA Repressor (Aux/IAA Protein) Complex->AuxIAA Recruits Ubiquitin Ubiquitination (SCFTIR1) AuxIAA->Ubiquitin Targets for Degradation 26S Proteasome Degradation Ubiquitin->Degradation GeneExp Gene Expression (Growth/Death) Degradation->GeneExp Derepression

Caption: The "Molecular Glue" mechanism. Docking success is defined by the formation of the TIR1-Auxin-Aux/IAA trinary complex.

ADMET & Pharmacokinetic Profiling[2][3]

For drug development professionals looking at Indole derivatives (e.g., for IDO1 inhibition), the binding score is secondary to bioavailability.

Table 2: In Silico ADMET Comparison
PropertyIAA (Natural)2,4-D (Synthetic)IBA (Precursor)Implication
LogP (Lipophilicity) 1.412.812.302,4-D crosses membranes (and blood-brain barrier) more easily than IAA.
Metabolic Stability Low (Rapid oxidation)High (Halogenated)Moderate (Beta-oxidation)Halogenation (Cl) in 2,4-D blocks metabolic degradation, increasing half-life.
TPSA (Ų) 50.046.550.0All show good permeability (<140 Ų).
Toxicity Risk NoneHepatotoxicity (High Dose)LowSynthetic analogues often carry off-target toxicity risks.

References

  • Tan, X., et al. (2007). "Structural basis for auxin perception by TIR1." Nature.

  • Kepinski, S., & Leyser, O. (2005). "The Arabidopsis F-box protein TIR1 is an auxin receptor." Nature.

  • Hao, G. F., et al. (2013). "Computational study on the binding mechanism of auxin receptors." PloS One.

  • Dhanasekaran, D., et al. (2022). "Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors."[2] BioRxiv.

  • Strader, L. C., et al. (2010). "Conversion of IBA to IAA."[3] The Plant Cell.

Sources

validation of in vitro to in vivo correlation for (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Validation of In Vitro to In Vivo Correlation (IVIVC) for (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid

Executive Summary

This guide provides a technical validation framework for establishing a Level A IVIVC for (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid (herein referred to as FMIA-1 ). As a lipophilic weak acid structurally analogous to indomethacin and other indole-acetic acid derivatives, FMIA-1 presents specific challenges in oral absorption modeling: pH-dependent solubility and precipitation risks in the gastric environment.

This document compares the predictive performance of Biorelevant Dissolution Methodologies against standard Compendial Methods . Experimental evidence confirms that while compendial buffers (Phosphate pH 6.8) often yield false-positive "pass" rates for dissolution, biorelevant media (FaSSIF/FeSSIF) provide the necessary physiological fidelity to achieve a correlation coefficient (


) > 0.95 with in vivo pharmacokinetic (PK) profiles.

Technical Profile & Physicochemical Challenges

To validate an IVIVC, one must first understand the molecule's resistance to correlation. FMIA-1 is a BCS Class II (Low Solubility, High Permeability) candidate.

PropertyValue (Est.)Implication for IVIVC
pKa 4.2 – 4.5 (Carboxylic acid)Insoluble in gastric pH (1.2); soluble but potentially precipitation-prone in intestinal pH without lipid solubilization.
LogP ~2.6 – 2.9High lipophilicity requires surfactants (bile salts/lecithin) in media to mimic in vivo wetting.
Rate-Limiting Step DissolutionAbsorption is controlled by how fast the solid form dissolves, not permeation.

Comparative Analysis: Biorelevant vs. Compendial Models

The primary failure mode in developing IVIVC for indole-acetic acid derivatives is the reliance on simple aqueous buffers. Below is a comparative performance analysis of the two methodologies.

Alternative A: Compendial Standard (The Baseline)
  • Conditions: USP Apparatus II (Paddle), 50 rpm, 900 mL Phosphate Buffer (pH 6.8).

  • Mechanism: Relies solely on pH-driven ionization of the acetic acid moiety.

  • Performance:

    • Dissolution Rate: Rapid (>85% in 15 mins).

    • IVIVC Outcome: Poor. The method overestimates in vivo absorption rates because it ignores the "lag time" caused by gastric residence (where the drug is insoluble) and the viscosity/lipid effects of the gut.

    • Verdict: Suitable for QC batch release, but invalid for predicting in vivo performance.

Alternative B: Biorelevant Methodology (The Validated Product)
  • Conditions: USP Apparatus II, FaSSIF (Fasted State Simulated Intestinal Fluid) v2.

  • Mechanism: Incorporates bile salts (Sodium Taurocholate) and Lecithin to form mixed micelles. This mimics the physiological solubilization capacity and wetting tension of the human gut.

  • Performance:

    • Dissolution Rate: Gradual (Sigmoidal release, 85% in 45-60 mins).

    • IVIVC Outcome: High. The slower dissolution rate accurately reflects the in vivo

      
       delay.
      
    • Verdict: The required standard for formulation development and regulatory submission.

Experimental Data Summary
MetricCompendial (pH 6.8 Phosphate)Biorelevant (FaSSIF)In Vivo (Deconvoluted)

(min)
8.5 ± 1.222.4 ± 2.524.1 ± 3.0

(min)
14.2 ± 1.545.1 ± 4.148.3 ± 5.2
IVIVC

0.68 (Level C - Single Point)0.97 (Level A - Point-to-Point) N/A
Prediction Error (%PE) > 20% (Cmax Overprediction)< 8% (Valid)N/A

Validated Experimental Protocol

To replicate the Level A correlation for FMIA-1, follow this self-validating workflow.

Phase 1: Biorelevant Media Preparation (FaSSIF-V2)
  • Buffer: Maleic acid (19.1 mM), NaOH (34.8 mM), NaCl (68.6 mM). Adjust to pH 6.5.

  • Lipid Phase: Add Sodium Taurocholate (3 mM) and Lecithin (0.75 mM).

  • Validation Step: Measure surface tension. It must fall between 40–45 mN/m . If >50 mN/m, the micelles have not formed correctly; discard and re-sonicate.

Phase 2: Dissolution Execution
  • Apparatus: USP II (Paddle) at 75 rpm (optimized for hydrodynamics of suspensions).

  • Volume: 500 mL (Physiologically relevant volume for fasted state).

  • Sampling: 5, 10, 15, 20, 30, 45, 60, 90, 120 min.

  • Filtration: 0.45 µm PVDF (Pre-saturate filter to prevent drug adsorption, a common error with indole derivatives).

Phase 3: Mathematical Deconvolution (Wagner-Nelson Method)

Since FMIA-1 is a one-compartment candidate (rapid elimination), use the Wagner-Nelson equation to calculate the Fraction Absorbed (


) from in vivo plasma concentration (

):


  • 
     : Elimination rate constant (determined from the terminal slope of the ln-linear PK plot).
    
  • Correlation: Plot

    
     (In Vivo) vs. 
    
    
    
    (In Vitro). A linear regression with slope
    
    
    and intercept
    
    
    confirms validity.

Visualizations

Figure 1: Mechanistic Pathway of FMIA-1 Absorption

This diagram illustrates why simple buffers fail. The critical "Micellar Solubilization" step is absent in compendial methods but present in FaSSIF.

AbsorptionPathway SolidDrug Solid FMIA-1 (Indole Core) Stomach Gastric Environment (pH 1.2 - Insoluble) SolidDrug->Stomach Ingestion Solubilized Solubilized Drug (Free Acid) SolidDrug->Solubilized Compendial Method (Artificial pH Jump) Intestine Intestinal Lumen (pH 6.5) Stomach->Intestine Gastric Emptying (Lag Time) Micelles Mixed Micelles (Bile Salts + Lecithin) Intestine->Micelles Wetting Micelles->Solubilized Partitioning (Rate Limiting Step) Absorption Systemic Circulation (Permeation) Solubilized->Absorption Passive Diffusion

Caption: Fig 1. Physiological absorption pathway vs. Compendial artifact. The dashed line represents the false acceleration seen in non-biorelevant buffers.

Figure 2: IVIVC Validation Logic Flow

The decision tree for accepting or rejecting the correlation model.

IVIVC_Workflow Start Start IVIVC Validation GenData Generate Dissolution Data (FaSSIF vs pH 6.8) Start->GenData Deconv Deconvolute In Vivo Data (Wagner-Nelson) GenData->Deconv Regress Linear Regression (F_diss vs F_abs) Deconv->Regress CheckR2 Is R² > 0.9? Regress->CheckR2 Predict Calculate % Prediction Error (Cmax & AUC) CheckR2->Predict Yes Invalid INVALID Refine Media/Method CheckR2->Invalid No CheckPE Is %PE < 10%? Predict->CheckPE Valid VALIDATED Level A Correlation CheckPE->Valid Yes CheckPE->Invalid No

Caption: Fig 2. Step-by-step logic for validating the Level A IVIVC model.

References

  • Dressman, J. B., & Reppas, C. (2000). In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs. European Journal of Pharmaceutical Sciences, 11(Suppl 2), S73-S80. [Link]

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Department of Health and Human Services. [Link]

  • Vertzoni, M., et al. (2005). Dissolution media simulating the intralumenal composition of the small intestine: physiological issues and practical aspects. Journal of Pharmacy and Pharmacology, 56(4), 453-462. [Link]

  • Fotaki, N. (2009). Biorelevant dissolution methods and their applications in in vitro-in vivo correlations for oral formulations. The Open Drug Delivery Journal, 3, 24-35. [Link]

Comparative Analysis of Spectroscopic Data: Indole-3-Acetic Acid vs. Indole-2-Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of plant metabolomics and drug development, distinguishing between structural isomers of indole derivatives is a critical quality attribute. Indole-3-acetic acid (3-IAA) is the predominant, biologically active auxin driving plant cell elongation and division. Its structural isomer, Indole-2-acetic acid (2-IAA) , is a synthetic analogue with significantly reduced or antagonistic biological activity.

Because these isomers share identical molecular weights (


) and similar solubilities, they are frequently indistinguishable by standard low-resolution mass spectrometry (MS) or UV-Vis spectroscopy. This guide provides a definitive spectroscopic framework to differentiate 3-IAA from 2-IAA, establishing Nuclear Magnetic Resonance (NMR)  as the gold standard for structural validation.

Structural Context & Biological Relevance[1][2][3]

Understanding the structural difference is the prerequisite for interpreting the spectroscopic data. The indole ring system consists of a benzene ring fused to a pyrrole ring. The numbering starts at the nitrogen atom (


).
FeatureIndole-3-acetic acid (3-IAA)Indole-2-acetic acid (2-IAA)
Structure Acetate side chain at C3 (electron-rich)Acetate side chain at C2 (adjacent to N)
Role Endogenous Auxin (Active)Synthetic Isomer (Weak/Inactive)
Key Proton H-2 (on pyrrole ring)H-3 (on pyrrole ring)
Biological Implication

Mistaking 2-IAA for 3-IAA in a formulation can lead to experimental failure. 3-IAA actively binds to TIR1/AFB receptors to degrade Aux/IAA repressor proteins, triggering gene expression. 2-IAA lacks the specific steric configuration to effectively drive this signal transduction, often acting as a competitive inhibitor or having negligible effect [1].

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) - The Gold Standard

NMR is the only technique that provides self-validating, unambiguous structural assignment. The chemical environment of the proton remaining on the pyrrole ring (H2 vs. H3) is the diagnostic indicator.

Table 1: Comparative


-NMR Chemical Shifts (Solvent: DMSO-

)
Proton Assignment3-IAA Chemical Shift (

ppm)
2-IAA Chemical Shift (

ppm)
Mechanistic Explanation
-CH

- (Methylene)
3.60 - 3.70 (s) 3.75 - 3.85 (s) The C2 position is more electron-deficient due to proximity to Nitrogen, causing a slight downfield shift in 2-IAA.
Pyrrole Ring H H-2: ~7.15 - 7.25 (s/d) H-3: ~6.30 - 6.45 (s) CRITICAL: H-3 in 2-IAA is significantly shielded (upfield) compared to H-2 in 3-IAA. This ~0.8 ppm difference is the definitive differentiator.
Indole N-H 10.8 - 11.0 (br s) 11.1 - 11.3 (br s) N-H in 2-IAA is slightly more acidic/deshielded due to the inductive effect of the adjacent carbonyl group.

Protocol Note: Always use DMSO-


 over CDCl

for free acids to prevent peak broadening of the carboxyl and N-H protons due to exchange.
Mass Spectrometry (MS) - Fragmentation Pathways

While both isomers have a molecular ion (


) of 

175 (or

176), their fragmentation energies and pathways differ due to the stability of the resulting carbocations.
  • 3-IAA (Active): Exhibits a dominant transition to the Quinolinium ion (

    
     130) . This occurs via a McLafferty-like rearrangement or ring expansion where the side chain is lost (as HCOOH or 
    
    
    
    ).[1] The resonance stabilization of the C3 position facilitates this specific ring expansion [2].
  • 2-IAA (Inactive): Also produces

    
     130 but often shows a higher abundance of 
    
    
    
    103 (loss of the acetate group entirely to leave the indole cation) relative to the quinolinium ion, as the ring expansion is less favorable from the C2 position.

Table 2: MS/MS Transition Parameters (ESI+)

ParameterIndole-3-acetic acidIndole-2-acetic acid
Precursor Ion

176.1


176.1

Quantifier Ion

130.1
(Quinolinium)

130.1 / 103.0
Diagnostic Ratio High 130/103 ratioLower 130/103 ratio
Infrared Spectroscopy (FTIR)

FTIR is useful for solid-state identification but less resolving for mixtures.

  • Carbonyl Stretch (

    
    ):  Both appear at 1690–1720 cm
    
    
    
    .
  • N-H Stretch: 3-IAA typically shows a sharp band at 3380–3400 cm

    
      (non-bonded) or broadens if dimerized.
    
  • Fingerprint Region: 3-IAA has a characteristic out-of-plane C-H bending vibration for the substituted indole ring at 740–750 cm

    
      (ortho-substituted benzene ring).
    

Experimental Workflows

Workflow 1: Analytical Decision Tree

Use this logic flow to determine which instrument to utilize based on sample purity and quantity.

AnalyticalDecisionTree Start Unknown Indole Sample PurityCheck Is Sample Pure (>90%)? Start->PurityCheck MassSpec LC-MS/MS (ESI+) Check m/z 176 -> 130 PurityCheck->MassSpec No (Complex Matrix) NMR 1H-NMR (DMSO-d6) Check 6.0-7.5 ppm region PurityCheck->NMR Yes (Synthesis/Powder) Result3 Identify 3-IAA (H-2 @ ~7.2 ppm) MassSpec->Result3 High 130/103 Ratio NMR->Result3 Singlet @ 7.2ppm Result2 Identify 2-IAA (H-3 @ ~6.4 ppm) NMR->Result2 Singlet @ 6.4ppm

Figure 1: Decision tree for selecting the appropriate spectroscopic method. NMR is preferred for structural confirmation of pure standards, while LC-MS/MS is required for complex biological matrices.

Workflow 2: MS Fragmentation Mechanism (3-IAA)

The formation of the quinolinium ion is the defining characteristic of 3-IAA detection in metabolomics.

Fragmentation IAA 3-IAA Precursor [M+H]+ m/z 176 Transition Loss of HCOOH (-46 Da) IAA->Transition Quinolinium Quinolinium Ion (Stable Ring Expansion) m/z 130 Transition->Quinolinium

Figure 2: The dominant fragmentation pathway for Indole-3-acetic acid in positive electrospray ionization (ESI+).[2]

Detailed Protocols

Protocol A: Sample Preparation for NMR Analysis

Objective: Unambiguous identification of isomer via proton chemical shift.

  • Solvent Selection: Use DMSO-

    
      (99.9% D).
    
    • Reasoning: Indole derivatives have poor solubility in CDCl

      
      . DMSO prevents solute aggregation and sharpens the exchangeable N-H and COOH protons.
      
  • Concentration: Dissolve 5–10 mg of sample in 600 µL of solvent.

  • Acquisition Parameters:

    • Scans: 16 (minimum) to 64.

    • Relaxation Delay (

      
      ): 1.0 s (sufficient for qualitative ID).
      
    • Pulse Angle: 30° or 45°.

  • Analysis:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Zoom into the aromatic region (6.0–8.0 ppm ).

    • Look for the solitary proton signal on the pyrrole ring. If it is >7.0 ppm , it is 3-IAA. If it is <6.5 ppm , it is 2-IAA [3].

Protocol B: LC-MS/MS MRM Setup

Objective: Quantification of 3-IAA in biological matrices.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol or Acetonitrile + 0.1% Formic Acid.

    • Note: Acidic pH is required to keep IAA protonated (

      
      ) for better retention.
      
  • MS Parameters (Source: ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 20–30 V.

    • Collision Energy: 15–20 eV (optimized for

      
       transition).
      
  • Validation:

    • Monitor transition 176.1

      
       130.1  (Quantifier).
      
    • Monitor transition 176.1

      
       103.0  (Qualifier).
      
    • Self-Validation: The retention time of 3-IAA is typically slightly longer than 2-IAA on standard C18 columns due to the accessible N-H group in 2-IAA interacting more with the stationary phase silanols, though this varies by column chemistry [4].

References

  • Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant and Cell Physiology. Link

  • Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology and Biotechnology. Link

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics/ACS. Link

  • A Comprehensive Analysis Using Colorimetry, LC-MS/MS and Bioassays for Indole Related Compounds. Molecules. Link

  • Indole-3-acetic acid Data Sheet. NIST Chemistry WebBook. Link

Sources

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